GW813893
Descripción
Structure
3D Structure
Propiedades
Número CAS |
478644-12-1 |
|---|---|
Fórmula molecular |
C17H22ClN3O5S2 |
Peso molecular |
448.0 g/mol |
Nombre IUPAC |
(E)-2-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-morpholin-4-yl-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]ethenesulfonamide |
InChI |
InChI=1S/C17H22ClN3O5S2/c1-12(16(22)20-7-9-26-10-8-20)21-6-4-14(17(21)23)19-28(24,25)11-5-13-2-3-15(18)27-13/h2-3,5,11-12,14,19H,4,6-10H2,1H3/b11-5+/t12-,14-/m0/s1 |
Clave InChI |
ACEFOQMQINFMRW-DYCFVMESSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCOCC1)N2CC[C@@H](C2=O)NS(=O)(=O)/C=C/C3=CC=C(S3)Cl |
SMILES canónico |
CC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C=CC3=CC=C(S3)Cl |
Apariencia |
Solid powder |
Otros números CAS |
478644-12-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide GW 813893 GW-813893 GW813893 |
Origen del producto |
United States |
Foundational & Exploratory
GW813893: A Technical Guide to its Mechanism of Action as a Direct Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW813893 is a potent, orally active, and selective small-molecule inhibitor of Coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity, and effects on blood coagulation. The information presented is collated from preclinical studies and is intended to provide a technical resource for researchers and professionals in the field of antithrombotic drug development.
Core Mechanism of Action: Direct Inhibition of Factor Xa
This compound functions as a direct, active-site-directed inhibitor of Factor Xa.[1] By binding to the active site of FXa, it effectively blocks the enzyme's ability to cleave its substrate, prothrombin, thereby preventing the generation of thrombin. Thrombin is the final effector protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. The inhibitory action of this compound on FXa disrupts the common pathway of the coagulation cascade, leading to a potent anticoagulant effect.
Quantitative Inhibitory Activity and Selectivity
In vitro studies have demonstrated the high affinity and selectivity of this compound for Factor Xa. The following table summarizes the key quantitative data on its inhibitory potential.
| Target Enzyme/Complex | Parameter | Value (nM) |
| Factor Xa | Ki | 4.0 |
| Prothrombinase | Ki | 9.7 |
| Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme. |
This compound has been shown to be highly selective for Factor Xa, with over 90-fold greater selectivity against a wide range of other related and unrelated enzymes and receptors.[1] This high selectivity minimizes the potential for off-target effects, a desirable characteristic for a therapeutic agent.
Impact on Blood Coagulation Parameters
The inhibitory effect of this compound on Factor Xa translates to a measurable anticoagulant effect in plasma-based clotting assays. These assays, which simulate the coagulation process in vitro, are essential for characterizing the anticoagulant potential of new chemical entities.
| Assay | Effect of this compound |
| Prothrombin Time (PT) | Prolongation |
| Activated Partial Thromboplastin Time (aPTT) | Prolongation |
The prolongation of both PT and aPTT is consistent with the inhibition of a factor in the common pathway of the coagulation cascade.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro experiments used to characterize the mechanism of action of this compound, based on standard methodologies in the field.
Factor Xa Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of this compound against purified human Factor Xa.
-
Principle: This is typically a chromogenic assay. In the absence of an inhibitor, Factor Xa cleaves a synthetic chromogenic substrate, releasing a colored product that can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction.
-
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
This compound at various concentrations
-
Microplate reader
-
-
Procedure:
-
A solution of purified human Factor Xa is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period to allow for inhibitor binding.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of color development is monitored kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The data are fitted to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the IC50 (concentration of inhibitor that causes 50% inhibition).
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
-
Prothrombinase Inhibition Assay
-
Objective: To assess the inhibitory activity of this compound against Factor Xa within the prothrombinase complex.
-
Principle: The prothrombinase complex consists of Factor Xa, Factor Va, calcium ions, and phospholipids. This complex is responsible for the rapid conversion of prothrombin to thrombin. The assay measures the generation of thrombin, often using a thrombin-specific chromogenic substrate.
-
Materials:
-
Purified human Factor Xa
-
Purified human Factor Va
-
Phospholipid vesicles
-
Calcium chloride
-
Prothrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Assay buffer
-
This compound at various concentrations
-
-
Procedure:
-
The prothrombinase complex is assembled by incubating Factor Xa, Factor Va, phospholipid vesicles, and calcium chloride in the assay buffer.
-
Varying concentrations of this compound are added to the assembled complex and incubated.
-
The reaction is initiated by the addition of prothrombin.
-
After a specific incubation time, the amount of thrombin generated is quantified by adding a thrombin-specific chromogenic substrate and measuring the rate of color development.
-
The IC50 and subsequently the Ki are determined as described for the Factor Xa inhibition assay.
-
Plasma Clotting Assays (Prothrombin Time and Activated Partial Thromboplastin Time)
-
Objective: To evaluate the anticoagulant effect of this compound in human plasma.
-
Principle: These are clot-based assays performed on a coagulometer. They measure the time it takes for plasma to clot after the addition of specific reagents that trigger either the extrinsic (PT) or intrinsic (aPTT) pathway.
-
Materials:
-
Citrated human plasma
-
This compound at various concentrations
-
PT reagent (contains tissue factor and calcium)
-
aPTT reagent (contains a contact activator and phospholipids)
-
Calcium chloride solution
-
Coagulometer
-
-
Procedure:
-
Citrated human plasma is incubated with varying concentrations of this compound.
-
For PT: The PT reagent is added to the plasma-inhibitor mixture, and the time to clot formation is measured by the coagulometer.
-
For aPTT: The aPTT reagent is added to the plasma-inhibitor mixture and incubated. Calcium chloride is then added to initiate clotting, and the time to clot formation is measured.
-
The clotting times are recorded, and the concentration of this compound required to double the clotting time is often determined as a measure of its anticoagulant potency.
-
Conclusion
This compound is a potent and selective direct inhibitor of Factor Xa. Its mechanism of action is well-characterized through a series of in vitro and in vivo studies. By directly targeting a key enzyme in the common pathway of the coagulation cascade, this compound demonstrates significant anticoagulant properties. The data presented in this technical guide provide a foundational understanding of its pharmacological profile for professionals engaged in the research and development of novel antithrombotic therapies.
References
The ALK5 Inhibitor GW813893 (GW788388): A Technical Guide
An In-depth Examination of the Potent and Selective TGF-β Type I Receptor Kinase Inhibitor for Fibrosis Research
This technical guide provides a comprehensive overview of the small molecule inhibitor commonly known as GW788388, which has been identified in some literature as GW813893. For clarity and consistency with the majority of scientific publications, this guide will refer to the compound as GW788388. This potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor (ALK5) has emerged as a critical tool in the study of fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and key quantitative data.
Chemical Structure and Properties
GW788388, with the systematic IUPAC name 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide, is a well-characterized synthetic compound. Its chemical identity has been confirmed across multiple databases and scientific publications.
| Property | Value | Reference |
| IUPAC Name | 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide | [1] |
| Synonyms | This compound, GW-788388 | [2] |
| CAS Number | 452342-67-5 | [1][3] |
| Molecular Formula | C25H23N5O2 | [1] |
| Molecular Weight | 425.48 g/mol | [1] |
| SMILES | C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5 | [1] |
| InChI | InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31) | [1] |
It is important to note that the identifier "this compound" has also been associated with a different compound, a Factor Xa inhibitor with CAS number 478644-12-1. This guide focuses exclusively on the ALK5 inhibitor (CAS 452342-67-5).
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
GW788388 exerts its biological effects by selectively inhibiting the kinase activity of ALK5, a key receptor in the TGF-β signaling pathway. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions such as fibrosis, the TGF-β pathway becomes dysregulated, leading to excessive ECM deposition and tissue scarring.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for ECM proteins like collagen.[4]
GW788388 acts as an ATP-competitive inhibitor of ALK5, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade that leads to fibrotic gene expression.[5]
Quantitative Data
The following tables summarize the key quantitative data for GW788388 from various in vitro and in vivo studies.
In Vitro Activity
| Assay | Description | IC50 | Reference |
| ALK5 Kinase Assay | Inhibition of ALK5 kinase activity in a cell-free assay. | 18 nM | [6] |
| TGF-β Cellular Assay | Inhibition of TGF-β-induced cellular responses. | 93 nM | [6] |
In Vivo Efficacy
| Animal Model | Disease | Dosage | Key Findings | Reference |
| Puromycin Aminonucleoside (PAN) Nephropathy in Rats | Renal Fibrosis | 10 mg/kg, once daily (oral) | Significantly reduced collagen IA1 mRNA expression. | [1] |
| Unilateral Ureteral Obstruction (UUO) in Mice | Renal Fibrosis | Not specified | Attenuated renal fibrosis. | [5] |
| db/db Mice | Diabetic Nephropathy | 5 weeks (oral) | Significantly reduced renal fibrosis and decreased mRNA levels of key ECM mediators. | [5] |
| Acetaminophen-induced Liver Injury in Mice | Liver Fibrosis | Pre-treatment | Reduced hepatocyte cell death and stimulated regeneration. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the literature for evaluating the efficacy of GW788388.
In Vitro: TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT)
This protocol describes the induction of EMT in epithelial cells using TGF-β and its inhibition by GW788388.
Materials:
-
Epithelial cell line (e.g., NMuMG, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
GW788388 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting and qPCR
Procedure:
-
Cell Seeding: Plate epithelial cells in appropriate culture vessels and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
Pre-treatment: Add GW788388 at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the cells and incubate for 1 hour.
-
EMT Induction: Add TGF-β1 (e.g., 5 ng/mL) to the culture medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Morphology: Observe and document changes in cell morphology using light microscopy. Epithelial cells will lose their cobblestone-like appearance and adopt a more elongated, mesenchymal phenotype.
-
Western Blot: Lyse the cells and perform Western blot analysis for EMT markers. A decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker N-cadherin, along with inhibition of Smad2 phosphorylation, are expected with GW788388 treatment.
-
qPCR: Extract RNA and perform quantitative real-time PCR to analyze the expression of genes associated with EMT.
-
In Vivo: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a widely used and robust method to induce renal fibrosis in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Surgical silk (e.g., 4-0)
-
Analgesics (e.g., buprenorphine)
-
GW788388 formulation for oral gavage
-
Vehicle control
-
Reagents for tissue fixation, processing, and analysis
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and place it in a prone position. Make a small flank incision to expose the left kidney. Carefully isolate the ureter and ligate it at two points using 4-0 silk suture.[3]
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines.
-
Treatment: Administer GW788388 or vehicle control daily via oral gavage.
-
Euthanasia and Tissue Collection: At the desired endpoint (e.g., 7, 14, or 21 days post-surgery), euthanize the animals and perfuse with PBS. Harvest both the obstructed and contralateral kidneys.
-
Analysis:
-
Histology: Fix a portion of the kidney in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Perform immunohistochemical staining for fibrotic markers such as Collagen I and α-smooth muscle actin (α-SMA).
-
Molecular Analysis: Snap-freeze a portion of the kidney in liquid nitrogen for subsequent RNA or protein extraction to perform qPCR or Western blot analysis for fibrotic gene and protein expression.
-
Western Blot for Phosphorylated Smad2
This protocol outlines the detection of phosphorylated Smad2 (p-Smad2), a key downstream target of ALK5, in cell lysates.
Materials:
-
Cell lysates from TGF-β-treated cells (with or without GW788388)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-Smad2 (Ser465/467)
-
Primary antibody against total Smad2/3 (for loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Smad2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Smad2/3 to confirm equal protein loading.
Conclusion
GW788388 is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in fibrosis and other related pathologies. Its high potency and selectivity, coupled with its oral bioavailability, make it suitable for both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the mechanisms of fibrotic diseases and the development of novel anti-fibrotic therapies. As with any experimental work, it is crucial to optimize these protocols for specific cell types, animal models, and laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. jove.com [jove.com]
- 3. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 4. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome [bio-protocol.org]
- 5. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
- 7. TGF-beta-induced epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GW813893: A Potent and Orally Bioavailable Factor Xa Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: October 26, 2023
Abstract
This technical guide details the discovery and synthesis of GW813893, a potent and selective inhibitor of coagulation Factor Xa, developed by GlaxoSmithKline. This compound, identified as a promising candidate for oral anticoagulant therapy, emerged from a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. This document provides a comprehensive overview of its discovery, detailed synthetic protocols, extensive quantitative biological data, and a visualization of its mechanism of action within the coagulation cascade. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the field of anticoagulant drug discovery and development.
Introduction
The inhibition of Factor Xa (fXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, represents a key strategy for the development of novel anticoagulants. Orally bioavailable, direct fXa inhibitors have been sought after to overcome the limitations of traditional therapies such as warfarin and heparin. In this context, researchers at GlaxoSmithKline undertook the design and synthesis of a novel series of pyrrolidin-2-one-based fXa inhibitors, leading to the discovery of this compound (compound 1f in the primary literature).[1] This compound demonstrated potent fXa inhibition, high selectivity, and favorable pharmacokinetic properties in preclinical studies, positioning it as a significant lead in the pursuit of a new generation of oral anticoagulants.[1][2]
Discovery and Rationale
The development of this compound was the culmination of a systematic structure-activity relationship (SAR) study focused on a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. The core scaffold was designed to interact with the active site of fXa, with specific modifications aimed at optimizing binding affinity, selectivity, and pharmacokinetic parameters. The key structural features of this series include a central pyrrolidin-2-one ring, a sulfonamide linker, and a variable P1 group designed to bind in the S1 primary specificity pocket of the fXa enzyme. This compound, with its specific combination of substituents, was identified as the most promising candidate for further development due to its potent inhibitory activity and excellent oral bioavailability in both rat and dog models.[1][2]
Quantitative Data
The biological activity and pharmacokinetic properties of this compound and related compounds were extensively characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Biological Activity of this compound (1f) [1][2]
| Parameter | Value |
| fXa Ki (nM) | 4 |
| Trypsin Ki (nM) | >1000 |
| Plasmin Ki (nM) | >1000 |
| Thrombin Ki (nM) | >1000 |
| Kallikrein Ki (nM) | >1000 |
Table 2: In Vivo Pharmacokinetic Profile of this compound (1f) [2]
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Half-life (h) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | Oral | - | 75 | 0.7 | 8.0 | 0.29 |
| Dog | Oral | - | 53 | 1.2 | 4.6 | 0.42 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.
Synthesis of this compound (Compound 1f)
The synthesis of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-5-chlorothiophene-2-sulfonamide (this compound) was accomplished through a multi-step sequence. The general scheme for the synthesis of the N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamide series is outlined below.
General Synthetic Scheme:
-
Step 1: Synthesis of the Pyrrolidinone Core. The synthesis commenced with the appropriate starting materials to construct the chiral 3-aminopyrrolidin-2-one scaffold.
-
Step 2: Sulfonylation. The amino group of the pyrrolidinone core was reacted with a desired sulfonyl chloride (in the case of this compound, 5-chlorothiophene-2-sulfonyl chloride) in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane at room temperature.
-
Step 3: Alkylation. The resulting sulfonamide was then alkylated on the pyrrolidinone nitrogen with a chiral N-protected α-amino acid derivative.
-
Step 4: Amide Coupling. Following deprotection, the resulting carboxylic acid was coupled with morpholine using standard peptide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base) to yield the final product.
-
Purification: The final compound was purified by column chromatography on silica gel. The structure and purity were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Factor Xa Inhibition Assay
The potency of this compound against human Factor Xa was determined using a chromogenic assay.
-
Materials: Human Factor Xa, chromogenic substrate specific for Factor Xa (e.g., S-2222), Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂, and the test compound (this compound).
-
Procedure:
-
A solution of human Factor Xa in Tris-HCl buffer was incubated with varying concentrations of this compound for a specified period at 37 °C.
-
The chromogenic substrate was then added to the mixture.
-
The rate of substrate hydrolysis was monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The Ki value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Selectivity Assays
The selectivity of this compound was assessed by measuring its inhibitory activity against other serine proteases such as trypsin, plasmin, thrombin, and kallikrein using similar chromogenic assays with their respective specific substrates.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined in male Sprague-Dawley rats and Beagle dogs.
-
Administration: A single oral dose of this compound was administered.
-
Blood Sampling: Blood samples were collected at various time points post-dosing.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including bioavailability, half-life, plasma clearance, and volume of distribution, were calculated using standard non-compartmental analysis.
Mechanism of Action and Signaling Pathway
This compound is a direct inhibitor of Factor Xa, meaning it binds directly to the active site of the enzyme and blocks its activity without requiring a cofactor like antithrombin. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a crucial enzyme that catalyzes the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot. The inhibition of this process ultimately leads to an anticoagulant effect.
Caption: Inhibition of the Coagulation Cascade by this compound.
The diagram above illustrates the central role of Factor Xa in the coagulation cascade and the mechanism by which this compound exerts its anticoagulant effect.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of Factor Xa that emerged from a well-designed medicinal chemistry program. The comprehensive data presented in this guide underscore its potential as a therapeutic agent for the prevention and treatment of thromboembolic disorders. The detailed synthetic and analytical protocols provided herein offer a valuable resource for researchers in the field of anticoagulant drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising compound.
References
GW813893: A Technical Guide to a Potent and Selective Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GW813893, a novel, orally active, and direct inhibitor of Factor Xa (FXa). This document collates available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of anticoagulation.
Core Compound Profile
This compound is a small molecule, active-site directed inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its development was aimed at creating an effective oral antithrombotic agent. Preclinical studies have demonstrated its potency, selectivity, and efficacy in various in vitro and in vivo models of thrombosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the efficacy and selectivity of this compound.
Table 1: In Vitro Inhibition Data [1][2]
| Parameter | Target | Value | Notes |
| Ki | Factor Xa | 4.0 nM | Represents the inhibition constant against isolated Factor Xa. |
| Ki | Prothrombinase | 9.7 nM | Represents the inhibition constant against Factor Xa within the prothrombinase complex. |
| Selectivity | Various Enzymes | >90-fold | This compound was tested against a panel of related and unrelated enzymes and showed high selectivity for Factor Xa. |
Table 2: In Vivo Antithrombotic Efficacy [1]
| Animal Model | Thrombosis Model | Key Findings |
| Rat | Inferior Vena Cava | Concentration-dependent suppression of thrombotic activity. |
| Rat | Carotid Artery | Concentration-dependent suppression of thrombotic activity. |
| Rabbit | Jugular Vein | Concentration-dependent suppression of thrombotic activity. |
Mechanism of Action: The Coagulation Cascade
Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade that leads to the formation of a fibrin clot. By directly binding to the active site of Factor Xa, this compound effectively blocks this conversion, thereby inhibiting thrombin generation and subsequent clot formation.
Experimental Protocols
The following sections detail the general methodologies for key experiments used in the characterization of Factor Xa inhibitors like this compound.
In Vitro Factor Xa Inhibition Assay
This assay quantifies the direct inhibitory activity of a compound against purified Factor Xa.
Objective: To determine the IC50 and/or Ki of this compound for Factor Xa.
Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. A chromogenic substrate, which releases a colored product when cleaved by Factor Xa, is used. The reduction in color development is proportional to the inhibitory activity of the compound.[3]
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl with salts and a carrier protein)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add a solution of human Factor Xa to the wells of a microplate.
-
Add varying concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Michaelis-Menten equation.
Prothrombin Time (PT) Assay
This plasma-based clotting assay assesses the integrity of the extrinsic and common pathways of coagulation.
Objective: To evaluate the effect of this compound on plasma clotting time initiated via the extrinsic pathway.
Principle: The time to clot formation is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma.[4][5] A prolongation of the PT indicates inhibition of factors in the extrinsic or common pathways.
Materials:
-
Citrated human plasma
-
Thromboplastin reagent
-
Calcium chloride solution
-
Test compound (this compound) at various concentrations
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Pre-warm the citrated plasma samples containing different concentrations of this compound to 37°C.
-
Add the thromboplastin reagent to the plasma and incubate.
-
Initiate clotting by adding a pre-warmed calcium chloride solution.
-
Measure the time until a fibrin clot is formed.
-
Compare the clotting times of samples with this compound to a vehicle control.
Activated Partial Thromboplastin Time (aPTT) Assay
This plasma-based clotting assay evaluates the intrinsic and common pathways of coagulation.
Objective: To assess the effect of this compound on plasma clotting time initiated via the intrinsic pathway.
Principle: The clotting time is measured after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to citrated plasma.[6][7] Prolongation of the aPTT suggests inhibition of factors in the intrinsic or common pathways.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
Test compound (this compound) at various concentrations
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Incubate citrated plasma samples with different concentrations of this compound and the aPTT reagent at 37°C.
-
Initiate clotting by adding a pre-warmed calcium chloride solution.
-
Record the time required for clot formation.
-
Analyze the data by comparing the clotting times of treated samples to a control.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel Factor Xa inhibitor.
Conclusion
The available data on this compound demonstrate that it is a potent, selective, and orally active inhibitor of Factor Xa.[1][2] Its preclinical profile suggests a robust antithrombotic potential with a favorable safety margin regarding bleeding risk.[1][2] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other next-generation anticoagulants. Further studies, including clinical trials, would be necessary to fully elucidate its therapeutic potential in humans.
References
- 1. Antithrombotic potential of this compound: a novel, orally active, active-site directed factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 3. List of Factor Xa inhibitors - Drugs.com [drugs.com]
- 4. In Vivo Models of Platelet Function and Thrombosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Optimization of a tail vein transection bleeding model in hemophilia A rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rivaroxaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Basic Pharmacological Profile of GW813893
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW813893 is a potent, selective, and orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This technical guide provides a comprehensive overview of the fundamental pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo antithrombotic activity, and selectivity profile. Detailed experimental methodologies for the key assays used in its characterization are provided, along with quantitative data presented in a clear, tabular format. Visual representations of the coagulation cascade and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction
Thrombotic disorders, including venous thromboembolism and arterial thrombosis, are major causes of morbidity and mortality worldwide. Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade, has emerged as a key target for the development of novel anticoagulants. This compound, also known as PD005390, is a dipeptide-based, active-site directed inhibitor of FXa that has been investigated for its potential as an antithrombotic agent. This document outlines the core pharmacological characteristics of this compound, providing essential data and methodologies for researchers in the field of thrombosis and hemostasis.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity.[1] Factor Xa is the component of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the final enzyme in the coagulation cascade that cleaves fibrinogen to fibrin, leading to the formation of a blood clot. By inhibiting Factor Xa, this compound effectively blocks the amplification of the coagulation cascade and subsequent thrombus formation.
Signaling Pathway Diagram
Caption: The Coagulation Cascade and the Site of Action of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value (Ki) |
| Inhibition Constant | Factor Xa | 4.0 nM[1][2] |
| Inhibition Constant | Prothrombinase | 9.7 nM[1][2] |
Table 2: In Vitro Selectivity of this compound
| Enzyme/Receptor | Selectivity Fold vs. Factor Xa |
| Broad panel of related and unrelated enzymes and receptors | > 90-fold[1] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacological profile of this compound.
In Vitro Assays
Objective: To determine the inhibitory potency (Ki) of this compound against purified human Factor Xa.
Principle: This assay measures the residual activity of Factor Xa after incubation with the inhibitor. The enzymatic activity is quantified by the cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline), measured spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagents: Purified human Factor Xa, chromogenic Factor Xa substrate (e.g., S-2222), assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG 8000), this compound at various concentrations.
-
Procedure: a. In a 96-well microplate, add assay buffer, followed by a solution of this compound at the desired final concentrations. b. Add purified human Factor Xa to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate. d. Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Objective: To assess the inhibitory activity of this compound against Factor Xa within the prothrombinase complex.
Principle: The prothrombinase complex consists of Factor Xa, Factor Va, calcium ions, and phospholipids. This assay measures the ability of this compound to inhibit the conversion of prothrombin to thrombin by the assembled prothrombinase complex. The generated thrombin activity is then measured using a thrombin-specific chromogenic substrate.
Protocol:
-
Reagents: Purified human Factor Xa, Factor Va, prothrombin, phospholipids (e.g., phosphatidylcholine/phosphatidylserine vesicles), calcium chloride, thrombin-specific chromogenic substrate (e.g., S-2238), assay buffer, this compound at various concentrations.
-
Procedure: a. In a 96-well microplate, assemble the prothrombinase complex by incubating Factor Xa, Factor Va, phospholipids, and calcium chloride in assay buffer. b. Add this compound at various concentrations to the pre-formed prothrombinase complex and incubate. c. Add prothrombin to initiate the reaction. d. After a specific incubation period, stop the reaction and measure the amount of thrombin generated by adding a chromogenic thrombin substrate. e. Monitor the change in absorbance at 405 nm.
-
Data Analysis: The Ki value is determined by analyzing the inhibition of thrombin generation at different concentrations of this compound.
Experimental Workflow: In Vitro Assays
Caption: Workflow for In Vitro Inhibition Assays.
In Vivo Models
Objective: To evaluate the antithrombotic efficacy of orally administered this compound in a model of venous thrombosis.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: a. Anesthetize the rats (e.g., with isoflurane). b. Perform a midline laparotomy to expose the inferior vena cava. c. Ligate all side branches of the IVC between the renal veins and the iliac bifurcation. d. Induce venous stasis by placing a ligature around the IVC. e. Administer this compound or vehicle orally at various doses prior to the surgical procedure. f. After a set period of stasis (e.g., 2 hours), harvest the IVC segment and isolate the thrombus.
-
Endpoint: The primary endpoint is the weight of the thrombus. A dose-dependent reduction in thrombus weight indicates antithrombotic efficacy.
Objective: To assess the efficacy of this compound in a model of arterial thrombosis.
Protocol:
-
Animals: Male Wistar rats.
-
Procedure: a. Anesthetize the rats and expose the common carotid artery. b. Induce endothelial injury, for example, by applying a filter paper saturated with ferric chloride (FeCl3) to the adventitial surface of the artery for a defined period. c. Monitor blood flow using a Doppler flow probe. d. Administer this compound or vehicle orally prior to the injury.
-
Endpoint: The primary endpoint is the time to occlusion of the carotid artery. An increase in the time to occlusion or prevention of occlusion indicates antithrombotic activity.
Objective: To confirm the antithrombotic efficacy of this compound in a non-rodent species.
Protocol:
-
Animals: New Zealand White rabbits.
-
Procedure: a. Anesthetize the rabbits. b. Isolate a segment of the jugular vein. c. Induce thrombosis by a combination of stasis (using vessel loops) and endothelial damage (e.g., by injection of a thrombogenic agent or mechanical injury). d. Administer this compound or vehicle orally prior to the procedure. e. After a defined period, harvest the jugular vein segment and weigh the thrombus.
-
Endpoint: Thrombus weight.
Objective: To evaluate the potential bleeding risk associated with this compound.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: a. Administer this compound or vehicle orally at various doses. b. After a specified time, anesthetize the rat and transect the tail at a standardized diameter (e.g., 3 mm from the tip). c. Immerse the tail in warm saline (37°C) and measure the time until bleeding ceases.
-
Endpoint: Bleeding time. A significant prolongation of bleeding time compared to the vehicle control indicates a potential bleeding liability.
Experimental Workflow: In Vivo Models
Caption: Workflow for In Vivo Antithrombotic and Bleeding Models.
Conclusion
This compound is a potent and selective inhibitor of Factor Xa with demonstrated oral activity in preclinical models of both venous and arterial thrombosis. Its high selectivity for Factor Xa suggests a favorable safety profile with a reduced risk of off-target effects. The data and methodologies presented in this technical guide provide a solid foundation for further investigation and development of this compound and other direct Factor Xa inhibitors as novel antithrombotic therapies.
References
Understanding the Selectivity of GW813893: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GW813893, a potent, orally active, and direct inhibitor of Coagulation Factor Xa. The information is curated for professionals in drug discovery and development, offering a centralized resource for understanding its mechanism of action and selectivity.
Executive Summary
This compound is a small molecule inhibitor that targets Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] It demonstrates high affinity for FXa and the prothrombinase complex.[1] The compound exhibits a favorable selectivity profile, being significantly more potent against Factor Xa compared to other tested enzymes.[1] This document summarizes the available quantitative data on its inhibitory activity, details relevant experimental methodologies, and visualizes its place in the coagulation signaling pathway.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary target, Factor Xa, and the prothrombinase complex. The inhibition constant (Kᵢ) is a measure of the concentration required to produce half-maximum inhibition, with lower values indicating greater potency.
| Target | Kᵢ (nM) |
| Factor Xa | 4.0[1] |
| Prothrombinase | 9.7[1] |
Selectivity Profile:
This compound has been reported to be more than 90-fold selective for Factor Xa over a broad panel of related and unrelated enzymes and receptors.[1] However, the specific constituents of this screening panel are not detailed in the available public literature.
Signaling Pathway
This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a serine protease that occupies a pivotal position in the coagulation cascade. Factor Xa is the first enzyme in the common pathway of coagulation, where the intrinsic and extrinsic pathways converge. Its inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby blocking the downstream formation of fibrin from fibrinogen, which is essential for clot formation.
Experimental Protocols
While the specific protocol for this compound is not publicly detailed, the following are representative methodologies for assessing Factor Xa inhibition. These assays are commonly used in drug discovery to determine the potency of inhibitors.
Colorimetric Factor Xa Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa on a chromogenic substrate.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Dilute human Factor Xa to a working concentration (e.g., 0.5-1 nM) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂).
-
Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration might be 1 µM.
-
Prepare a solution of a chromogenic p-nitroanilide substrate specific for Factor Xa (e.g., S-2222) in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the diluted Factor Xa enzyme.
-
Add the various concentrations of this compound or a vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.
-
Fluorometric Factor Xa Inhibition Assay
This method offers higher sensitivity compared to colorimetric assays and is based on the cleavage of a fluorogenic substrate by Factor Xa.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Similar to the colorimetric assay, prepare working solutions of Factor Xa and serial dilutions of this compound.
-
Prepare a solution of a fluorogenic substrate for Factor Xa (e.g., a substrate that releases AMC - 7-amino-4-methylcoumarin - upon cleavage).
-
-
Assay Procedure:
-
The initial steps of adding the enzyme and inhibitor to the microplate and pre-incubation are the same as in the colorimetric assay.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at 37°C.
-
-
Data Acquisition and Analysis:
-
Fluorescence is measured kinetically or at a fixed endpoint using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).
-
Data analysis to determine IC₅₀ and Kᵢ values follows the same principles as the colorimetric assay.
-
Conclusion
This compound is a highly potent and selective inhibitor of Factor Xa. Its mechanism of action is well-defined within the coagulation cascade, making it a targeted therapeutic agent. The quantitative data available demonstrates its high affinity for Factor Xa. While the full selectivity panel is not publicly disclosed, the reported >90-fold selectivity suggests a favorable safety profile with a reduced likelihood of off-target effects. The experimental protocols outlined provide a basis for the continued investigation and characterization of this and similar compounds in the field of anticoagulant drug discovery.
References
In-Depth Technical Guide: Target Engagement of GW813893
A Note to the Reader: Despite a comprehensive search of scientific literature and databases, specific quantitative data and detailed experimental protocols for GW813893 target engagement studies are not publicly available. This compound is identified as a direct inhibitor of Coagulation Factor Xa (FXa).[1] In the absence of specific data for this compound, this guide will provide a representative overview of the target engagement studies for direct Factor Xa inhibitors as a class. The methodologies, data, and visualizations presented are based on established practices for this therapeutic category and serve as an illustrative framework for how a compound like this compound would be characterized.
Introduction to Direct Factor Xa Inhibitors
Direct Factor Xa inhibitors are a class of anticoagulant medications that play a crucial role in the prevention and treatment of thromboembolic diseases. They function by directly binding to and inhibiting the activity of Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. The target engagement of these inhibitors is a key determinant of their efficacy and safety profile.
Mechanism of Action and Signaling Pathway
Direct Factor Xa inhibitors exert their effect by binding to the active site of Factor Xa, preventing its interaction with its substrate, prothrombin. This action occurs in both the intrinsic and extrinsic pathways of the coagulation cascade.
Quantitative Analysis of Target Engagement
The potency and efficacy of direct Factor Xa inhibitors are quantified through various in vitro assays. The following table summarizes representative data for a hypothetical direct Factor Xa inhibitor.
| Parameter | Description | Typical Value Range |
| Ki (FXa) | Inhibitor constant for Factor Xa, indicating binding affinity. | 0.1 - 10 nM |
| IC50 (FXa) | Half-maximal inhibitory concentration against Factor Xa activity. | 0.5 - 50 nM |
| Selectivity | Ratio of IC50 for other proteases (e.g., Thrombin) to IC50 for FXa. | >1000-fold |
| PT Assay (EC2x) | Concentration required to double the prothrombin time in human plasma. | 0.1 - 1 µM |
| aPTT Assay (EC2x) | Concentration required to double the activated partial thromboplastin time. | 1 - 10 µM |
Experimental Protocols for Target Engagement Studies
Detailed methodologies are crucial for the accurate assessment of target engagement. Below are generalized protocols for key in vitro assays.
Factor Xa Enzymatic Assay (Chromogenic)
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound dilutions and a fixed concentration of purified human Factor Xa to the wells of a 96-well microplate.
-
Incubate the plate for a specified period (e.g., 15 minutes) at 37°C to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a chromogenic substrate for Factor Xa.
-
Incubate the plate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction (if necessary) and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Prothrombin Time (PT) Assay
Objective: To assess the anticoagulant effect of a test compound in human plasma.
Materials:
-
Pooled normal human plasma
-
Thromboplastin reagent
-
Test compound (e.g., this compound)
-
Coagulometer
Procedure:
-
Prepare dilutions of the test compound in plasma.
-
Pre-warm the plasma samples containing the test compound to 37°C.
-
Add the thromboplastin reagent to initiate coagulation.
-
Measure the time to clot formation using a coagulometer.
-
Determine the concentration of the test compound required to double the baseline prothrombin time (EC2x).
Conclusion
The characterization of target engagement is a cornerstone in the development of direct Factor Xa inhibitors like this compound. Through a combination of enzymatic and plasma-based assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and anticoagulant activity. While specific data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the target engagement of this important class of therapeutic agents.
References
Preliminary Investigation of GW813893: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
GW813893 is a potent, orally active, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. This document provides a preliminary technical overview of this compound, summarizing its mechanism of action, in vitro potency, and the preclinical and clinical investigations conducted to date. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anticoagulants. While key preclinical data on its antithrombotic efficacy has been published, comprehensive pharmacokinetic profiles and full clinical trial results remain largely in the public domain.
Introduction
Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major cause of morbidity and mortality worldwide. The coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot, is a key target for antithrombotic therapies. Factor Xa (FXa) occupies a pivotal position in this cascade, serving as the converging point of the intrinsic and extrinsic pathways and catalyzing the conversion of prothrombin to thrombin. Inhibition of FXa is therefore a highly attractive strategy for the prevention and treatment of thrombotic disorders.
This compound is a small molecule, active-site directed inhibitor of FXa developed by GlaxoSmithKline.[1] Its chemical designation is 2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide.[1] Preclinical studies have demonstrated its potential as an orally bioavailable antithrombotic agent. This whitepaper aims to consolidate the currently available technical information on this compound.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly and selectively inhibiting the enzymatic activity of Factor Xa. By binding to the active site of FXa, this compound prevents the formation of the prothrombinase complex and the subsequent conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of coagulation and fibrin clot formation.
Caption: The Coagulation Cascade and the Site of Action of this compound.
Quantitative In Vitro Pharmacology
Preclinical studies have characterized the inhibitory potency and selectivity of this compound against Factor Xa and other related serine proteases. The available data are summarized in the table below.
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. Factor Xa | Reference |
| Factor Xa | 4.0 nM | - | [1] |
| Prothrombinase | 9.7 nM | ~2.4-fold | [1] |
| Other Enzymes | >90-fold selective | >90x | [1] |
| Table 1: In Vitro Inhibitory Activity of this compound. |
Preclinical In Vivo Studies
The antithrombotic efficacy and bleeding risk of this compound have been evaluated in various animal models of thrombosis. While specific pharmacokinetic parameters from these studies are not publicly available, the research indicates that the compound is orally active and demonstrates a dose-dependent antithrombotic effect.
Animal Models of Thrombosis
-
Rat Inferior Vena Cava (IVC) Stasis Model: This model assesses venous thrombosis.
-
Rat Carotid Artery Thrombosis Model: This model evaluates arterial thrombosis.
-
Rabbit Jugular Vein Thrombosis Model: This model provides further data on venous thrombosis in a different species.
In these models, oral administration of this compound resulted in a significant, dose-dependent reduction in thrombus formation.[1]
Bleeding Time Assessment
-
Rat Tail Transection Model: This model is used to evaluate the potential for increased bleeding.
At doses that produced significant antithrombotic effects, this compound did not cause a statistically significant increase in bleeding time in the rat tail transection model.[1]
Clinical Development
This compound has been investigated in a Phase IIa clinical trial for the prevention of VTE in patients undergoing total knee replacement (TKR) surgery.
| Clinical Trial Identifier | Phase | Indication | Status | Key Information |
| NCT00541320 | IIa | Prevention of Venous Thromboembolism (VTE) following Total Knee Replacement (TKR) | Completed | A dose-ranging study to assess the safety and efficacy of this compound. |
| Table 2: Clinical Trial Information for this compound. |
Note: The detailed results of the NCT00541320 trial, including efficacy data (rates of VTE at different doses) and a comprehensive safety profile (incidence of bleeding events and other adverse effects), are not publicly available.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating Factor Xa inhibitors, the following represents a plausible set of protocols.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the in vitro potency of this compound in inhibiting human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki.
Caption: Workflow for a Factor Xa Chromogenic Inhibition Assay.
In Vivo Rat Model of Venous Thrombosis
Objective: To evaluate the in vivo antithrombotic efficacy of orally administered this compound.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer this compound or vehicle control orally via gavage at various doses.
-
At a predetermined time post-dosing (e.g., 1-2 hours), anesthetize the animals.
-
Perform a laparotomy to expose the inferior vena cava (IVC).
-
Ligate the IVC just below the renal veins to induce stasis.
-
Close the abdominal incision and allow the thrombus to form for a defined period (e.g., 2 hours).
-
Re-anesthetize the animals, isolate the ligated segment of the IVC, and excise the thrombus.
-
Blot the thrombus to remove excess blood and determine its wet weight.
-
Compare the thrombus weights between the this compound-treated groups and the vehicle control group.
Chemical Synthesis
A detailed, step-by-step chemical synthesis route for this compound is not publicly available. The IUPAC name, 2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide, suggests a multi-step synthesis involving the coupling of a substituted thienyl-ethenesulfonamide moiety with a substituted pyrrolidinone core.
Discussion and Future Directions
The preliminary data on this compound are promising, indicating that it is a potent and selective Factor Xa inhibitor with oral activity and a favorable preclinical profile of antithrombotic efficacy without a significant increase in bleeding risk. However, a comprehensive understanding of its therapeutic potential is hampered by the lack of publicly available data in several key areas:
-
Pharmacokinetics: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability, metabolism, and excretion) in preclinical species and in humans are essential for dose selection and for understanding the drug's disposition.
-
Clinical Efficacy and Safety: The results of the Phase IIa clinical trial (NCT00541320) are critical for assessing the clinical utility of this compound. Data on the dose-response relationship for VTE prevention and the incidence and severity of bleeding and other adverse events are needed.
-
Drug-Drug Interactions: As with all anticoagulants, the potential for drug-drug interactions, particularly with inhibitors or inducers of cytochrome P450 enzymes, needs to be thoroughly investigated.
Further research and the public dissemination of existing data are necessary to fully elucidate the effects and therapeutic potential of this compound.
Conclusion
This compound is a promising Factor Xa inhibitor that has demonstrated significant antithrombotic potential in preclinical models. Its oral activity and selectivity make it an attractive candidate for the prevention and treatment of thromboembolic disorders. However, the lack of publicly available, in-depth pharmacokinetic and clinical data currently limits a full assessment of its place in the therapeutic landscape of anticoagulants.
References
Methodological & Application
GW813893 In Vitro Assay Protocols: A Guide for Researchers
Application Notes and Protocols for the Characterization of GW813893, a Direct Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of this compound, a potent and selective direct inhibitor of Coagulation Factor Xa (FXa). The following sections offer comprehensive methodologies for assessing the inhibitory activity of this compound and understanding its mechanism of action.
Quantitative Data Summary
The inhibitory potency of this compound against Factor Xa and the prothrombinase complex has been determined in enzymatic assays. The key quantitative metrics are summarized in the table below for easy reference and comparison.
| Target Enzyme | Parameter | Value (nM) |
| Factor Xa | Kᵢ | 4.0[1] |
| Prothrombinase | Kᵢ | 9.7[1] |
Experimental Protocols
This section outlines the detailed experimental procedures for determining the inhibitory activity of this compound against Factor Xa using a chromogenic substrate assay. This method is a reliable and widely used technique for evaluating direct FXa inhibitors.
Protocol 1: In Vitro Chromogenic Assay for Factor Xa Inhibition
Objective: To determine the in vitro inhibitory activity of this compound against purified human Factor Xa.
Principle: This assay is based on the ability of Factor Xa to cleave a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the activity of Factor Xa is diminished, leading to a reduced rate of color development. The degree of inhibition is proportional to the concentration of the inhibitor.
Materials:
-
Enzyme: Purified Human Factor Xa
-
Inhibitor: this compound
-
Substrate: Chromogenic Factor Xa substrate (e.g., S-2222, Bz-Ile-Glu-Gly-Arg-pNA)
-
Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
Microplate: 96-well, flat-bottom, clear
-
Microplate Reader: Capable of reading absorbance at 405 nm
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).
-
Purified Human Factor Xa solution.
-
-
Mix gently and pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.
-
Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode. Record the absorbance at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the concentration of this compound.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Chromogenic Factor Xa Inhibition Assay
Caption: Workflow for the in vitro chromogenic Factor Xa inhibition assay.
Diagram 2: Signaling Pathway of Factor Xa Inhibition
Caption: Inhibition of Factor Xa by this compound blocks coagulation and cellular signaling.
References
Application Notes and Protocols for GW813893 in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW813893, a potent and selective orally active Factor Xa (FXa) inhibitor, in various preclinical in vivo models of thrombosis. The information compiled herein is based on established research and is intended to guide the design and execution of similar studies.
Introduction
This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[1] By targeting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation, demonstrating significant antithrombotic potential.[1][2] Preclinical evaluation of this compound has been conducted in multiple well-established animal models of both venous and arterial thrombosis, as well as in bleeding time models to assess its hemostatic liability.[1][2]
Mechanism of Action: Factor Xa Inhibition
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy. This compound directly binds to the active site of FXa, preventing it from converting prothrombin to thrombin, thereby inhibiting the final common pathway of coagulation.
Quantitative Data Summary
The antithrombotic efficacy of this compound has been demonstrated to be dose-dependent across various models. The following table summarizes the key quantitative findings from preclinical studies.
| Model | Species | Administration Route | Key Efficacy/Safety Endpoint | Reference |
| Thrombosis Models | ||||
| Inferior Vena Cava (IVC) | Rat | Oral | ~90% suppression of thrombus formation correlated with ~70% inhibition of Factor X activity. | [2] |
| Carotid Artery Injury | Rat | Intravenous | Dose-dependent suppression of thrombosis. This compound was ~10-fold less potent than in the IVC model. | [2] |
| Jugular Vein Thrombosis | Rabbit | Intravenous | Dose-adjustment resulted in complete suppression of thrombus formation. | [2] |
| Bleeding Model | ||||
| Tail Transection | Rat | Oral | No significant prolongation of bleeding time or significant blood loss over the antithrombotic dose-range. A statistically significant prolongation was observed at 100 mg/kg. | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the primary literature describing the evaluation of this compound and can be adapted for similar research purposes.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo thrombosis study.
Protocol 1: Rat Inferior Vena Cava (IVC) Thrombosis Model (Venous Thrombosis)
Objective: To evaluate the efficacy of this compound in a low-flow venous thrombosis model.
Materials:
-
Male Sprague-Dawley rats (350-400 g)
-
This compound formulated for oral administration (e.g., in 0.5% DMSO or 47.5% PEG 200/400)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Suture material
Procedure:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally 1 hour prior to the induction of thrombosis.[2]
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Ligate the IVC just below the renal veins to induce stasis.
-
-
Thrombus Formation: Allow the thrombus to form over a predetermined period (e.g., 2 hours).
-
Thrombus Isolation and Measurement:
-
Re-anesthetize the animal and expose the IVC.
-
Isolate the segment of the IVC containing the thrombus.
-
Excise the thrombus, blot to remove excess blood, and determine the wet weight.
-
-
Data Analysis: Compare the thrombus weight in GW81389 दीन-treated animals to a vehicle-treated control group. Calculate the percentage inhibition of thrombus formation.
Protocol 2: Rat Carotid Artery Thrombosis Model (Arterial Thrombosis)
Objective: To assess the efficacy of this compound in an arterial thrombosis model initiated by vascular injury.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulated for intravenous infusion
-
Anesthetic
-
Surgical instruments
-
Saturated filter paper with ferric chloride
Procedure:
-
Animal Preparation: Anesthetize the rats.
-
Drug Administration: Initiate an intravenous infusion of this compound 15 minutes before the induction of thrombosis. The infusion typically consists of a 5-minute bolus followed by a maintenance infusion.[2]
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding nerves and tissues.
-
-
Thrombosis Induction:
-
Apply a piece of filter paper saturated with ferric chloride (e.g., 10%) to the adventitial surface of the carotid artery for a specified duration (e.g., 5 minutes) to induce endothelial injury.
-
-
Monitoring and Endpoint:
-
Monitor blood flow using a Doppler flow probe.
-
The primary endpoint can be the time to occlusion or the incidence of occlusion within a specific timeframe. Alternatively, the vessel segment can be harvested after a set period to determine thrombus weight.
-
-
Data Analysis: Compare the outcomes (time to occlusion, incidence of occlusion, or thrombus weight) in the this compound-treated group to the vehicle-treated control group.
Protocol 3: Rabbit Jugular Vein Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in a larger animal model of venous thrombosis, often involving a more severe thrombotic challenge.
Materials:
-
Rabbits
-
This compound for intravenous infusion
-
Anesthetic
-
Surgical instruments
-
Thrombogenic stimulus (e.g., detergent)
Procedure:
-
Animal Preparation: Anesthetize the rabbit.
-
Drug Administration: Begin an intravenous infusion of this compound 15 minutes prior to thrombosis induction.[2]
-
Surgical Procedure:
-
Expose and isolate a segment of the jugular vein.
-
-
Thrombosis Induction: Induce thrombosis through a method such as the local application of a detergent to cause endothelial damage.
-
Thrombus Assessment: After a set period, harvest the venous segment and quantify the thrombus by weight.
-
Data Analysis: Compare the thrombus weight in the treated group to that in the control group to determine the percentage of inhibition.
Protocol 4: Rat Tail Transection Bleeding Model
Objective: To assess the effect of this compound on hemostasis by measuring bleeding time.
Materials:
-
Rats
-
This compound for oral administration
-
Anesthetic
-
Scalpel or blade
-
Saline at 37°C
-
Filter paper and a timer
Procedure:
-
Animal Preparation: Anesthetize the rats.
-
Drug Administration: Administer this compound orally at various doses.
-
Bleeding Induction: After a specified time (e.g., 1 hour), transect the tail 3-5 mm from the tip.
-
Bleeding Time Measurement:
-
Immediately immerse the tail in warm saline (37°C).
-
Measure the time from transection until the cessation of bleeding for a defined period (e.g., 30 seconds). The endpoint is the time at which bleeding stops.
-
-
Blood Loss Measurement (Optional): Collect the blood onto pre-weighed filter paper to quantify total blood loss.
-
Data Analysis: Compare the bleeding time and/or blood loss in the this compound-treated groups to the vehicle-treated control group. A dose of 100 mg/kg was noted to cause a statistically significant prolongation of bleeding time.[2]
References
Application Notes and Protocols for Cell-Based Assay Development: Characterization of "Compound X"
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to a multitude of physiological processes, making them prominent therapeutic targets.[1] The development of novel therapeutics targeting GPCRs necessitates robust and reproducible cell-based assays to characterize the potency and efficacy of new chemical entities. These application notes provide a detailed protocol for the development of a cell-based assay to characterize a novel Gαq-coupled GPCR agonist, herein referred to as "Compound X." The described assay quantifies the intracellular calcium mobilization following receptor activation.
Mechanism of Action of Gαq-Coupled GPCRs:
Gαq-coupled GPCRs, upon agonist binding, activate phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.[2]
Data Presentation
The following tables summarize the expected quantitative data from the cell-based assay for "Compound X" and a known reference agonist.
Table 1: Potency and Efficacy of Compound X and Reference Agonist
| Compound | EC50 (nM) | Emax (% of Maximum Reference Agonist Response) |
| Compound X | 15.2 ± 2.1 | 98.5 ± 5.3 |
| Reference Agonist | 5.8 ± 0.9 | 100 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.85 |
| Signal-to-Background Ratio | 12.3 |
| Coefficient of Variation (%CV) | < 10% |
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing the target Gαq-coupled GPCR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Compound X
-
Reference Agonist
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capability
Cell Culture and Plating
-
Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For the assay, harvest the cells using Trypsin-EDTA and resuspend in assay buffer (DMEM without phenol red, supplemented with 20 mM HEPES).
-
Seed the cells at a density of 20,000 cells per well in 20 µL of assay buffer into a 384-well black, clear-bottom microplate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Calcium Mobilization Assay
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (4 µM), Pluronic F-127 (0.04%), and probenecid (2.5 mM) in assay buffer.
-
Remove the cell culture medium from the plate and add 20 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X and the reference agonist in DMSO.
-
Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injector.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 5 µL of the compound dilutions into the respective wells.
-
Immediately begin recording the fluorescence signal every second for a total of 120 seconds.
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with the reference agonist.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Calculate the Z'-factor to assess the quality of the assay using the following formula: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)
Visualizations
Signaling Pathway of Gαq-Coupled GPCR Activation
Caption: Gαq-coupled GPCR signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Logical Relationship of Assay Development Steps
References
Application Notes and Protocols for the Use of GW813893 in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW813893 is a potent and selective, orally active, active-site directed inhibitor of Factor Xa (FXa).[1] As a critical enzyme in the coagulation cascade, Factor Xa is responsible for the conversion of prothrombin to thrombin, a key step in the formation of a fibrin clot. By directly inhibiting FXa, this compound effectively blocks this amplification step, leading to a dose-dependent anticoagulant effect. These characteristics make this compound a valuable tool for researchers studying thrombosis and hemostasis, and a potential therapeutic agent for the prevention and treatment of thromboembolic disorders.
This document provides detailed application notes and protocols for the use of this compound in standard coagulation assays, including Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and chromogenic anti-Factor Xa assays.
Mechanism of Action of this compound
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. This compound exerts its anticoagulant effect by binding directly to the active site of Factor Xa, thereby preventing it from converting prothrombin (Factor II) to thrombin (Factor IIa).
Quantitative Data Summary
While extensive quantitative data for this compound in all coagulation assays is not widely published, its potency as a Factor Xa inhibitor has been determined.[1] The table below summarizes this key parameter and includes representative data from other well-characterized direct Factor Xa inhibitors to provide a comparative context for expected effects in various coagulation assays.
| Parameter | This compound | Rivaroxaban (Representative) | Apixaban (Representative) | Edoxaban (Representative) |
| Mechanism of Action | Direct Factor Xa Inhibitor | Direct Factor Xa Inhibitor | Direct Factor Xa Inhibitor | Direct Factor Xa Inhibitor |
| Ki for Factor Xa | 4.0 nM[1] | ~0.4 nM | ~0.06 nM | ~0.56 nM |
| Prothrombin Time (PT) | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation | Concentration-dependent prolongation |
| Anti-Factor Xa Assay | Concentration-dependent inhibition | Concentration-dependent inhibition | Concentration-dependent inhibition | Concentration-dependent inhibition |
Experimental Protocols
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time in seconds for a clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma. Direct Factor Xa inhibitors like this compound prolong the PT in a concentration-dependent manner.
Materials:
-
Platelet-poor plasma (PPP) from test subjects or pooled normal plasma
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
PT reagent (containing thromboplastin and calcium chloride)
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Micropipettes and tips
-
Coagulation cuvettes
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood at approximately 1,500 x g for 15 minutes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations in plasma. The final solvent concentration in the plasma should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
Incubation: Pre-warm the PT reagent and the coagulation analyzer/water bath to 37°C.
-
Assay Performance (Manual Method): a. Pipette 100 µL of the plasma sample (spiked with this compound or vehicle control) into a pre-warmed coagulation cuvette. b. Incubate the cuvette at 37°C for 3 minutes. c. Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a stopwatch. d. Observe the mixture for clot formation (e.g., by tilting the tube) and stop the stopwatch as soon as a fibrin clot is visible. Record the time in seconds.
-
Assay Performance (Automated Method): Follow the instructions provided by the manufacturer of the coagulation analyzer. The instrument will automatically dispense reagents, incubate, and detect clot formation.
-
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound to determine the dose-response relationship.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid), phospholipids (partial thromboplastin), and calcium to citrated plasma. Direct Factor Xa inhibitors like this compound also prolong the aPTT in a concentration-dependent manner.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 0.025 M)
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Micropipettes and tips
-
Coagulation cuvettes
Protocol:
-
Sample and Compound Preparation: Prepare platelet-poor plasma and this compound dilutions as described for the PT assay.
-
Incubation: Pre-warm the aPTT reagent, CaCl2 solution, and the coagulation analyzer/water bath to 37°C.
-
Assay Performance (Manual Method): a. Pipette 100 µL of the plasma sample (spiked with this compound or vehicle control) into a pre-warmed coagulation cuvette. b. Add 100 µL of the pre-warmed aPTT reagent to the cuvette. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes, as recommended by the reagent manufacturer). d. Add 100 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start a stopwatch. e. Observe for clot formation and record the time in seconds.
-
Assay Performance (Automated Method): Follow the manufacturer's instructions for the specific coagulation analyzer.
-
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound.
Chromogenic Anti-Factor Xa Assay
The chromogenic anti-Factor Xa assay is a functional assay that directly measures the activity of Factor Xa inhibitors. In this assay, a known amount of excess Factor Xa is added to the plasma sample containing the inhibitor. The residual, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored product that is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution
-
Chromogenic anti-Factor Xa assay kit (containing Factor Xa reagent, chromogenic substrate, and buffer)
-
Microplate reader capable of reading absorbance at 405 nm
-
Temperature-controlled incubator (37°C)
-
96-well microplates
-
Micropipettes and tips
Protocol:
-
Sample and Compound Preparation: Prepare platelet-poor plasma and this compound dilutions as previously described. Also prepare a standard curve using calibrators with known concentrations of a direct Factor Xa inhibitor (or this compound if a purified standard is available).
-
Assay Performance: a. Add 50 µL of the plasma samples (spiked with this compound, vehicle control, or calibrators) to the wells of a 96-well microplate. b. Add 50 µL of the Factor Xa reagent to each well. c. Incubate the plate at 37°C for a specified time (e.g., 2 minutes). d. Add 50 µL of the chromogenic substrate to each well. e. Incubate the plate at 37°C for a specified time (e.g., 3-10 minutes). f. If required by the kit, add a stop solution (e.g., 2% acetic acid) to each well to stop the reaction.
-
Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: a. Construct a standard curve by plotting the absorbance values of the calibrators against their known concentrations. b. Determine the concentration of this compound in the test samples by interpolating their absorbance values from the standard curve. c. To determine the IC50 value, plot the percentage of Factor Xa inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the assay conditions based on the specific reagents, equipment, and experimental goals. Always refer to the manufacturer's instructions for commercial assay kits.
References
Application Notes and Protocols for GW813893 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW813893 is a potent, orally active, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As an anticoagulant, this compound holds therapeutic potential for the prevention and treatment of thrombotic diseases. Accurate characterization of its dose-response relationship is paramount for understanding its potency, selectivity, and overall pharmacological profile. These application notes provide a detailed overview of the methodologies for analyzing the dose-response curve of this compound.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, where it is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.
Data Presentation
The inhibitory potency of this compound against Factor Xa and the prothrombinase complex has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description |
| Ki (Factor Xa) | 4.0 nM | The inhibition constant against purified human Factor Xa, indicating high-affinity binding.[1][2] |
| Ki (Prothrombinase) | 9.7 nM | The inhibition constant against the prothrombinase complex, demonstrating potent inhibition in a more physiologically relevant setting.[1][2] |
| PT Doubling Conc. | 1.2 µM | The concentration of this compound required to double the prothrombin time in human plasma.[2] |
Illustrative Dose-Response Data
The following table presents a representative, illustrative dose-response dataset for this compound in a Factor Xa enzymatic assay. Note: This data is for demonstrative purposes to illustrate a typical dose-response curve and is not derived from published experimental results.
| This compound Conc. (nM) | % Inhibition of Factor Xa |
| 0.1 | 5.2 |
| 0.5 | 18.9 |
| 1.0 | 35.1 |
| 5.0 | 75.6 |
| 10.0 | 90.3 |
| 50.0 | 98.1 |
| 100.0 | 99.5 |
Experimental Protocols
Detailed methodologies for key in vitro experiments to determine the dose-response characteristics of this compound are provided below. These protocols are based on established methods for assessing Factor Xa inhibitors and should be optimized for specific laboratory conditions.
Factor Xa Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
In a 96-well microplate, add 20 µL of each this compound dilution or vehicle control.
-
Add 60 µL of pre-warmed Assay Buffer containing purified human Factor Xa to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the chromogenic Factor Xa substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Determine the initial reaction velocity (V) for each concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Prothrombinase Inhibition Assay
This assay assesses the inhibitory activity of this compound on Factor Xa within the prothrombinase complex (Factor Xa, Factor Va, phospholipids, and Ca2+).
Materials:
-
Purified human Factor Xa
-
Purified human Factor Va
-
Phospholipid vesicles
-
Purified human prothrombin
-
Chromogenic thrombin substrate
-
Assay Buffer
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well microplate, combine Factor Xa, Factor Va, and phospholipid vesicles in Assay Buffer to form the prothrombinase complex.
-
Add 20 µL of each this compound dilution or vehicle control to the wells containing the prothrombinase complex.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of prothrombin to each well.
-
Allow the conversion of prothrombin to thrombin to proceed for a defined period (e.g., 5 minutes).
-
Stop the reaction and measure the generated thrombin by adding 20 µL of a chromogenic thrombin substrate.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and generate a dose-response curve to determine the IC50 value.
In Vitro Plasma Clotting Assays (PT and aPTT)
These assays evaluate the anticoagulant effect of this compound in a more physiological environment using human plasma.
Materials:
-
Pooled normal human plasma
-
Prothrombin Time (PT) reagent (containing tissue factor and phospholipids)
-
Activated Partial Thromboplastin Time (aPTT) reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution
-
Coagulometer
Protocol:
-
Prepare a range of this compound concentrations by spiking the stock solution into pooled normal human plasma.
-
For Prothrombin Time (PT): a. Pre-warm the this compound-spiked plasma samples to 37°C. b. Add 50 µL of the plasma sample to a cuvette in the coagulometer. c. Add 100 µL of the PT reagent to the cuvette to initiate clotting. d. The coagulometer will automatically measure the time to clot formation.
-
For Activated Partial Thromboplastin Time (aPTT): a. Pre-warm the this compound-spiked plasma samples to 37°C. b. Add 50 µL of the plasma sample and 50 µL of the aPTT reagent to a cuvette. c. Incubate for a specified time (e.g., 3-5 minutes) at 37°C. d. Add 50 µL of pre-warmed CaCl2 solution to initiate clotting. e. The coagulometer will measure the time to clot formation.
-
Record the clotting times for each this compound concentration.
-
Plot the clotting time against the this compound concentration to observe the dose-dependent anticoagulant effect.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Coagulation cascade showing the inhibition of Factor Xa by this compound.
Experimental Workflow for Dose-Response Analysis
Caption: General workflow for determining the dose-response curve of this compound.
References
Application Notes and Protocols for GW813893 in Antithrombotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW813893, a potent and selective direct inhibitor of Factor Xa (FXa), for the investigation of antithrombotic effects. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of its mechanism of action and efficacy.
Introduction
This compound is a small molecule, orally active, active-site directed inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] By directly inhibiting FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[1][2] Its high selectivity and oral bioavailability make it a valuable tool for preclinical research into novel antithrombotic therapies.[1][3]
Mechanism of Action
This compound exerts its antithrombotic effect by directly binding to the active site of Factor Xa, preventing it from participating in the prothrombinase complex. This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin clot formation.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target Enzyme/Receptor | Inhibition Constant (Ki) | Selectivity vs. Factor Xa |
| Factor Xa | 4.0 nM | - |
| Prothrombinase | 9.7 nM | ~2.4-fold |
| Broad panel of related and unrelated enzymes and receptors | >90-fold selective | >90-fold |
| Data summarized from Abboud et al.[1] |
Experimental Protocols
In Vitro Assays
1. Chromogenic Factor Xa Inhibition Assay
This assay determines the inhibitory potency of this compound against purified human Factor Xa.
-
Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used for quantification. The color intensity is inversely proportional to the inhibitor's activity.
-
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of human Factor Xa to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic Factor Xa substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Prothrombin Time (PT) Assay
This assay assesses the effect of this compound on the extrinsic and common pathways of coagulation in plasma.
-
Principle: The PT assay measures the time it takes for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor) and calcium.
-
Materials:
-
Citrated platelet-poor plasma (human or animal)
-
Thromboplastin reagent
-
Calcium chloride (CaCl2) solution
-
This compound stock solution
-
Automated coagulometer or water bath and stopwatch
-
-
Procedure:
-
Pre-warm the plasma samples and reagents to 37°C.
-
Incubate the plasma with various concentrations of this compound or vehicle control for a defined period.
-
Add the thromboplastin reagent to the plasma sample.
-
Initiate the clotting reaction by adding CaCl2 solution.
-
Measure the time to clot formation.
-
Plot the clotting time against the concentration of this compound.
-
3. Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the effect of this compound on the intrinsic and common pathways of coagulation.
-
Principle: The aPTT assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin) and a partial thromboplastin reagent (phospholipids), followed by recalcification.
-
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution
-
Automated coagulometer or water bath and stopwatch
-
-
Procedure:
-
Pre-warm the plasma and reagents to 37°C.
-
Incubate the plasma with various concentrations of this compound or vehicle control.
-
Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) to allow for activation of the contact factors.
-
Initiate clotting by adding CaCl2 solution.
-
Record the time to clot formation.
-
Plot the clotting time against the concentration of this compound.
-
In Vivo Models
1. Rat Inferior Vena Cava (IVC) Stenosis Model of Venous Thrombosis
This model is used to evaluate the in vivo antithrombotic efficacy of this compound in a venous thrombosis setting.
-
Principle: Partial ligation of the inferior vena cava in rats leads to stasis and the formation of a thrombus. The size and weight of the thrombus are measured to assess the efficacy of the antithrombotic agent.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Carefully dissect the IVC free from surrounding tissues just below the renal veins.
-
Pass a suture (e.g., 4-0 silk) around the IVC.
-
Tie the suture snugly around the IVC and a spacer (e.g., a 25-gauge needle) placed alongside the vessel.
-
Remove the spacer to create a standardized stenosis.
-
Administer this compound or vehicle control orally at desired doses and time points before or after the surgery.
-
Close the abdominal incision.
-
After a predetermined period (e.g., 24-48 hours), re-anesthetize the animal and harvest the IVC segment containing the thrombus.
-
Isolate and weigh the thrombus.
-
Compare the thrombus weight between the treated and control groups.
-
2. Rat Tail Transection Bleeding Model
This model assesses the potential bleeding risk associated with this compound.
-
Principle: The time to cessation of bleeding after a standardized tail transection is measured. Prolongation of bleeding time indicates a potential hemostatic liability.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Anesthetize the rat.
-
Administer this compound or vehicle control orally at various doses.
-
After a specified time, transect the distal 3 mm of the tail with a sharp scalpel.
-
Immediately immerse the tail in warm saline (37°C) and start a timer.
-
Record the time until bleeding stops for a continuous period of at least 30 seconds. A cutoff time (e.g., 20 minutes) is typically used.
-
Compare the bleeding times between the treated and control groups.
-
Conclusion
This compound is a valuable pharmacological tool for the preclinical investigation of Factor Xa inhibition as an antithrombotic strategy. The detailed protocols provided in these application notes offer a foundation for researchers to study its efficacy and safety profile in relevant in vitro and in vivo models. The data demonstrate that this compound is a potent and selective inhibitor of FXa with robust antithrombotic potential at doses that do not significantly impact hemostasis.[1][3]
References
Experimental Design for Animal Studies with GW813893: A Case of Mistaken Identity
Initial investigations into the experimental design of GW813893 for animal studies have revealed a critical discrepancy in its reported mechanism of action. While the query focused on its role as a selective human prostanoid EP4 receptor agonist for research in inflammation and pain, extensive database searches have consistently identified this compound as a Factor Xa inhibitor, a type of anticoagulant.
This fundamental difference in biological targets makes it unfeasible to provide detailed application notes and protocols for this compound as an EP4 agonist. The experimental design, including the selection of appropriate animal models, dosing regimens, and efficacy endpoints, is entirely dependent on the compound's mechanism of action. An experimental plan designed to evaluate an anti-inflammatory EP4 agonist would be inappropriate and irrelevant for an antithrombotic Factor Xa inhibitor.
Therefore, we present a detailed overview of the experimental design principles that would be applied to a selective EP4 receptor agonist in animal models of inflammation and pain, while clearly stating that this compound does not fit this pharmacological profile based on current scientific literature. Should a corrected compound name for a selective EP4 agonist be provided, the following frameworks can be readily adapted.
I. The Prostaglandin EP4 Receptor Signaling Pathway
The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a significant role in inflammation and pain signaling.[1][2][3] Its activation by PGE2 primarily initiates a signaling cascade through the Gs alpha subunit (Gsα), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is often associated with the pro-inflammatory and pain-sensitizing effects of PGE2. However, the EP4 receptor can also couple to other signaling pathways, including those involving Giα and β-arrestin, which can lead to more complex and sometimes anti-inflammatory outcomes.[1][2]
Caption: Simplified EP4 receptor signaling pathway via Gs-cAMP-PKA.
II. General Experimental Design for an EP4 Agonist in Animal Models
The following sections outline a general framework for the preclinical evaluation of a selective EP4 agonist in common animal models of inflammation and pain.
A. Animal Models
The choice of animal model is critical and depends on the specific therapeutic indication.
-
Inflammatory Pain:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where the injection of carrageenan into the paw of a rodent induces swelling, which can be measured over time to assess the anti-inflammatory effects of a compound.
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: CFA injection into the paw or knee joint induces a chronic inflammatory state resembling rheumatoid arthritis, characterized by persistent pain, swelling, and joint damage. This model is useful for evaluating compounds intended for chronic inflammatory conditions.[4]
-
-
Neuropathic Pain:
-
Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI): These surgical models create a state of neuropathic pain by partially damaging the sciatic nerve, leading to mechanical allodynia and thermal hyperalgesia.[4]
-
-
Osteoarthritis:
-
Monoiodoacetate (MIA)-Induced Osteoarthritis: Intra-articular injection of MIA into the knee joint of rodents leads to cartilage degradation and joint pain, mimicking the pathology of osteoarthritis.
-
B. Experimental Protocols
Detailed protocols are essential for reproducibility. Below are example outlines for two common models.
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least 7 days before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for the test compound).
-
Group 2: Positive control (e.g., Indomethacin, 5 mg/kg, p.o.).
-
Group 3-5: Test compound (e.g., EP4 agonist at 1, 10, 30 mg/kg, p.o. or i.p.).
-
-
Procedure:
-
Measure baseline paw volume using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint: Paw edema (swelling) is calculated as the percentage increase in paw volume compared to the baseline.
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
-
Animals and Housing: As described for the carrageenan model.
-
Experimental Groups: Similar grouping as the carrageenan model, with treatment initiated after the development of inflammation.
-
Procedure:
-
Induce inflammation by injecting 0.1 mL of CFA (1 mg/mL) into the plantar surface of the right hind paw.
-
Monitor animals for the development of inflammation and pain hypersensitivity over several days (e.g., peak inflammation around day 3-4).
-
Assess baseline pain thresholds (mechanical allodynia and thermal hyperalgesia) before treatment.
-
Administer vehicle, positive control (e.g., morphine), or test compound.
-
Measure pain thresholds at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
-
Endpoints:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus to determine the paw withdrawal latency to a radiant heat source.
-
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
C. Data Presentation
Quantitative data from these studies should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of a Hypothetical EP4 Agonist on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 65.2 ± 5.4 | - |
| Indomethacin | 5 | 28.1 ± 3.1 | 57.0 |
| EP4 Agonist | 1 | 55.8 ± 4.9 | 14.4 |
| EP4 Agonist | 10 | 40.3 ± 3.8 | 38.2 |
| EP4 Agonist | 30 | 32.5 ± 2.9 | 50.1 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of a Hypothetical EP4 Agonist on Mechanical Allodynia in CFA-Treated Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min (Mean ± SEM) |
| Sham + Vehicle | - | 15.2 ± 1.1 |
| CFA + Vehicle | - | 3.5 ± 0.4 |
| CFA + Morphine | 3 | 12.8 ± 1.3 |
| CFA + EP4 Agonist | 1 | 4.1 ± 0.5 |
| CFA + EP4 Agonist | 10 | 7.9 ± 0.8 |
| CFA + EP4 Agonist | 30 | 10.5 ± 1.0 |
| p < 0.05 compared to CFA + Vehicle |
III. Conclusion and Recommendation
The provided information outlines the standard procedures and frameworks for evaluating a selective EP4 receptor agonist in preclinical animal models of pain and inflammation. However, it is crucial to reiterate that based on a thorough review of available pharmacological data, This compound is not an EP4 receptor agonist but a Factor Xa inhibitor.
For researchers interested in the anti-inflammatory and analgesic properties of EP4 receptor modulation, it is recommended to utilize a confirmed selective EP4 agonist. Several such compounds have been described in the scientific literature and would be appropriate for the experimental designs detailed above. Accurate compound identification is the cornerstone of valid and reproducible scientific research.
References
- 1. The tumor promoting activity of the EP4 receptor for prostaglandin E2 in murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tumor promoting activity of the EP4 receptor for prostaglandin E2 in murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 4. criver.com [criver.com]
Application Notes and Protocols for Chromogenic Assays of Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to catalyze the conversion of prothrombin to thrombin, the final effector enzyme in the formation of a fibrin clot. Due to this pivotal position, FXa has emerged as a key target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. Chromogenic assays provide a sensitive and quantitative method for determining the activity of FXa and for evaluating the potency of its inhibitors. These assays are indispensable tools in drug discovery, preclinical development, and clinical monitoring of FXa-targeting anticoagulants.
This document provides detailed application notes and protocols for the use of chromogenic assays in the study of Factor Xa inhibitors. It is intended to guide researchers, scientists, and drug development professionals in the principles, execution, and data analysis of these essential assays.
Assay Principle
The chromogenic assay for Factor Xa inhibitors is based on the enzymatic activity of FXa on a synthetic chromogenic substrate. The principle involves a competitive inhibition reaction. In the assay, a known amount of FXa is incubated with a test sample potentially containing an inhibitor. After an incubation period that allows the inhibitor to bind to FXa, a chromogenic substrate specific to FXa is added. This substrate consists of a short peptide sequence that mimics the natural cleavage site of FXa in prothrombin, conjugated to a chromophore, typically para-nitroaniline (pNA).
When cleaved by active FXa, the pNA is released, resulting in a color change that can be quantified by measuring the absorbance at a specific wavelength (commonly 405 nm). The amount of color produced is directly proportional to the residual FXa activity. Therefore, in the presence of an inhibitor, the FXa activity is reduced, leading to a decrease in color development. The concentration of the inhibitor is inversely proportional to the measured absorbance.[1][2][3] A standard curve can be generated using known concentrations of a specific anticoagulant to determine the concentration of the drug in a sample.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for various chromogenic assays used to measure Factor Xa inhibitors. These parameters are crucial for assessing assay performance and for comparing the potency of different inhibitors.
| Factor Xa Inhibitor | Assay/Kit Name | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Dynamic Range | IC50 | Reference |
| Enoxaparin | Anti-factor Xa assay | 0.011 IU/mL | 0.037 IU/mL | Not Specified | Not Applicable | [4] |
| Rivaroxaban | Chromogenic anti-Xa assays | ~25 ng/mL (S2222 substrate) | ~75 ng/mL (S2222 substrate) | 25-900 ng/mL | 21-80 ng/mL | [5][6][7] |
| Apixaban | Chromogenic anti-Xa assays | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Betrixaban | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Edoxaban | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Natural Compounds (e.g., from liquorice) | Chromogenic in vitro FXa inhibitory assay | Not Specified | Not Specified | Not Specified | 0.363 mg/mL | [9] |
Note: The performance characteristics of chromogenic assays can vary significantly based on the specific reagents, instrument, and laboratory procedures used.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a chromogenic Factor Xa inhibitor assay in a 96-well microplate format. This protocol is a general guideline and may need to be optimized for specific inhibitors or assay kits.
Reagent Preparation
-
Assay Buffer: A common buffer is Tris-HCl (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%).
-
Factor Xa Solution: Reconstitute lyophilized human or bovine Factor Xa in assay buffer to a final concentration that gives a robust signal within the linear range of the assay. The optimal concentration should be determined empirically but is often in the range of 5-10 nM.
-
Chromogenic Substrate: Prepare a stock solution of a specific FXa chromogenic substrate (e.g., S-2765, S-2222) in sterile water.[1] Dilute the stock solution in assay buffer to the final working concentration, which is typically 2-3 times the Michaelis-Menten constant (Km) for the enzyme.
-
Inhibitor Stock Solutions: Prepare a high-concentration stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Stop Solution: A 20-50% acetic acid solution is commonly used to stop the enzymatic reaction.[10]
Assay Procedure
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. Also, include a vehicle control (buffer with the same concentration of solvent used for the inhibitor).
-
Assay Plate Preparation: Add a fixed volume (e.g., 20 µL) of each inhibitor dilution or vehicle control to the wells of a 96-well microplate.
-
Enzyme Addition: Add a fixed volume (e.g., 40 µL) of the Factor Xa working solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to Factor Xa.[10]
-
Substrate Addition and Kinetic Reading: Initiate the reaction by adding a fixed volume (e.g., 40 µL) of the pre-warmed chromogenic substrate to each well. Immediately start measuring the absorbance at 405 nm in a microplate reader in kinetic mode. Record the absorbance every minute for 10-20 minutes.
-
Endpoint Reading (Alternative): Alternatively, after a fixed incubation time with the substrate (e.g., 10 minutes), stop the reaction by adding a fixed volume (e.g., 20 µL) of the stop solution. Read the final absorbance at 405 nm.
Data Analysis
-
Calculate the Rate of Reaction: For kinetic assays, determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Calculate Percent Inhibition: The percentage of Factor Xa inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (V₀ sample / V₀ vehicle control)] x 100
Where:
-
V₀ sample is the initial velocity in the presence of the inhibitor.
-
V₀ vehicle control is the initial velocity in the absence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme.
Visualizations
Signaling Pathway
Caption: The coagulation cascade showing the central role of Factor Xa.
Experimental Workflow
Caption: A typical workflow for a chromogenic Factor Xa inhibitor assay.
Assay Principle Diagram
Caption: The principle of the chromogenic Factor Xa inhibitor assay.
References
- 1. Establishment and validation of a method for determining anti-Xa factor potency of enoxaparin sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diapharma.com [diapharma.com]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Factor X Human Chromogenic Activity Assay Kit (ab108833) | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations of Specific Coagulation Tests for Direct Oral Anticoagulants: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. krishgen.com [krishgen.com]
Application Notes and Protocols for GW813893 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications of GW813893, a potent and selective, orally active, direct Factor Xa (FXa) inhibitor. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
This compound is an active-site directed inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of FXa, this compound effectively blocks its ability to convert prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This targeted inhibition of a key chokepoint in the coagulation pathway underlies its antithrombotic potential.[1]
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory and selectivity data for this compound as reported in preclinical studies.
Table 1: In Vitro Inhibition of Coagulation Factors by this compound
| Target Enzyme | Inhibition Constant (Ki) |
| Factor Xa | 4.0 nM |
| Prothrombinase | 9.7 nM |
Data sourced from Abboud et al., 2008.[1]
Table 2: Selectivity Profile of this compound
| Enzyme | Selectivity (fold-increase in Ki vs. Factor Xa) |
| Thrombin | >90-fold |
| Other Proteases and Kinases | >100-fold |
Data sourced from Abboud et al., 2008.[1]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. Note that some procedural details are based on established models, as the full text of the primary study on this compound was not available.
In Vitro Assays
1. Factor Xa (FXa) Inhibition Assay
This assay determines the inhibitory potency of this compound against purified human Factor Xa.
-
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)
-
This compound at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a solution of human Factor Xa in the assay buffer.
-
Add 25 µL of various concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Add 50 µL of the Factor Xa solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the chromogenic FXa substrate.
-
Measure the absorbance at 405 nm kinetically for 5-10 minutes using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the FXa activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
2. Prothrombinase Inhibition Assay
This assay evaluates the inhibitory effect of this compound on the prothrombinase complex.
-
Materials:
-
Purified human Factor Xa, Factor Va, prothrombin, and phospholipids
-
Assay buffer
-
This compound at various concentrations
-
Chromogenic thrombin substrate
-
96-well microplate and reader
-
-
Protocol:
-
Assemble the prothrombinase complex by incubating Factor Xa, Factor Va, and phospholipids in the assay buffer.
-
Add various concentrations of this compound or vehicle to the complex and incubate.
-
Initiate the reaction by adding prothrombin.
-
After a set incubation time, measure the amount of thrombin generated by adding a chromogenic thrombin substrate.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50/Ki values.
-
In Vivo Models of Thrombosis
1. Rat Inferior Vena Cava (IVC) Stasis Thrombosis Model
This model assesses the efficacy of this compound in preventing venous thrombosis.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Protocol:
-
Administer this compound or vehicle orally at desired doses and time points before surgery.
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Carefully dissect the IVC and ligate all side branches between the renal veins and the iliac bifurcation.
-
Place a ligature around the IVC just below the renal veins.
-
Induce stasis by tightening the ligature to completely occlude the IVC.
-
Close the abdominal incision and allow the animal to recover.
-
After a predetermined period (e.g., 2-4 hours), re-anesthetize the animal and excise the ligated IVC segment.
-
Isolate and weigh the thrombus.
-
Compare the thrombus weight in the this compound-treated groups to the vehicle control group to determine the antithrombotic efficacy.
-
2. Rat Carotid Artery Thrombosis Model (Ferric Chloride-Induced)
This model evaluates the effect of this compound on arterial thrombosis.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Protocol:
-
Administer this compound or vehicle orally.
-
Anesthetize the rat and expose the common carotid artery.
-
Apply a filter paper saturated with ferric chloride solution (e.g., 10%) to the adventitial surface of the artery for a specific duration (e.g., 5 minutes) to induce endothelial injury.[2][3]
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
The time to occlusion is recorded.
-
Compare the time to occlusion in the treated groups versus the control group.
-
3. Rabbit Jugular Vein Thrombosis Model
This is another model to assess venous antithrombotic efficacy.
-
Animals: New Zealand White rabbits.
-
Protocol:
-
Administer this compound or vehicle orally.
-
Anesthetize the rabbit and expose a segment of the jugular vein.
-
Induce endothelial damage, for example, by gentle clamping or application of a thrombogenic stimulus.
-
Create a region of stasis by ligating the vein segment.
-
After a set period, excise the vein segment and quantify the thrombus weight.
-
Compare the results between treated and control groups.
-
Bleeding Model
1. Rat Tail Transection Bleeding Model
This model assesses the potential bleeding risk associated with this compound.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Protocol:
-
Administer this compound or vehicle orally.
-
After a specified time, anesthetize the rat.
-
Transect the tail 3 mm from the tip with a sharp scalpel.[4]
-
Immediately immerse the tail in warm saline (37°C).
-
Measure the time until bleeding ceases for a continuous period of 30 seconds.
-
A cut-off time (e.g., 20 minutes) is typically used.[4]
-
Compare the bleeding time in the treated groups to the control group.
-
Disclaimer
This document is intended for informational purposes for research professionals. The protocols provided are based on published methodologies and should be adapted and optimized for specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for Measuring GW813893 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW813893 is a potent and selective, orally active, active-site directed inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] As an anticoagulant, precise and reproducible measurement of its activity is paramount for both preclinical research and clinical development. These application notes provide detailed protocols for quantifying the inhibitory activity of this compound, focusing on the widely used chromogenic anti-Xa assay and summarizing its key quantitative parameters.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. This inhibition occurs at a key juncture where the intrinsic and extrinsic coagulation pathways converge, effectively blocking the amplification of the clotting cascade.[1][2][3]
Quantitative Data Summary
The inhibitory potency of this compound has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Condition | Reference |
| Ki (Factor Xa) | 4.0 nM | In vitro enzyme inhibition assay | [1] |
| Ki (Prothrombinase) | 9.7 nM | In vitro prothrombinase activity assay | [1] |
| Selectivity | >90-fold | Against a panel of related and unrelated enzymes and receptors | [1] |
Note: Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This is the most common and direct method for measuring the activity of Factor Xa inhibitors like this compound. The principle of this assay is based on the ability of this compound to inhibit a known amount of Factor Xa. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is quantified spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the inhibitor.[4][5]
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222, S-2765)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and a carrier protein like BSA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Reagents:
-
Dilute the Factor Xa stock solution in assay buffer to the desired working concentration. The final concentration should be chosen to provide a linear rate of substrate cleavage over the desired reaction time.
-
Prepare a series of dilutions of this compound in assay buffer from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add a defined volume of the diluted this compound or vehicle control to the wells of the 96-well microplate.
-
Add the diluted Factor Xa solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm in a kinetic mode using a microplate reader. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 5-10 minutes) by adding a stop solution (e.g., acetic acid) and then read the absorbance.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (V) from the linear portion of the kinetic curve (ΔAbs/min).
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of this compound and V_control is the rate in the absence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value. The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.
-
Plasma-Based Clotting Assays
These assays measure the global effect of an anticoagulant on the clotting time of plasma. While less specific than the chromogenic assay, they provide valuable information on the overall anticoagulant efficacy of this compound in a more physiological context.
a) Prothrombin Time (PT) Assay:
This assay evaluates the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated platelet-poor plasma (human or other species)
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
CaCl2 solution
-
Coagulometer
Protocol:
-
Pre-warm the plasma samples containing various concentrations of this compound and the thromboplastin reagent to 37°C.
-
Add the thromboplastin reagent to the plasma sample.
-
After a short incubation, add the CaCl2 solution to initiate clotting.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
The prolongation of the clotting time is proportional to the concentration of this compound.
b) Activated Partial Thromboplastin Time (aPTT) Assay:
This assay evaluates the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
CaCl2 solution
-
Coagulometer
Protocol:
-
Pre-warm the plasma samples containing various concentrations of this compound and the aPTT reagent to 37°C.
-
Add the aPTT reagent to the plasma sample and incubate for a specific period to allow for the activation of contact factors.
-
Add the CaCl2 solution to initiate clotting.
-
The coagulometer will record the clotting time.
-
An increase in the aPTT indicates inhibition of the intrinsic and/or common pathways by this compound.
Visualizations
References
- 1. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Anti-Xa Assays [practical-haemostasis.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GW813893 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GW813893 in their experiments. This compound is a potent and selective inhibitor of Coagulation Factor Xa (FXa)[1]. While its primary application is as an anticoagulant, ongoing research is exploring its potential off-target effects, particularly in the context of cancer biology where aberrant signaling pathways can be a focus.
This guide addresses issues related to both its primary anticoagulant activity and its investigational use in cellular signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a direct inhibitor of Coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. By binding to FXa, it prevents the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect[1].
Q2: What is the appropriate solvent and storage condition for this compound? A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I am observing low potency or inconsistent results in my FXa inhibition assay. What are the possible causes? A3: Inconsistent results in FXa inhibition assays can stem from several factors:
-
Reagent Quality: Ensure the purity and activity of your Factor Xa and its chromogenic substrate.
-
Buffer Conditions: pH and ionic strength of the assay buffer are critical. Ensure all components are at the correct concentration and pH.
-
Compound Degradation: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Use fresh aliquots for each experiment.
-
Assay Plate Interference: Ensure the type of microplate used does not interfere with the absorbance reading or bind the compound.
Q4: I am investigating off-target effects of this compound on cancer cells and see high variability in my cell viability assays. What should I check? A4: Variability in cell viability assays can be caused by:
-
Inconsistent Seeding Density: Ensure uniform cell seeding across all wells.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration in the culture medium is consistent across all treatments and below the toxicity threshold for your cell line (typically <0.5%).
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outer wells for experimental data points.
-
Incubation Time: Ensure the incubation time with the compound is consistent and appropriate for the assay being performed.
Troubleshooting Guides
Problem 1: Unexpected Cell Proliferation in Cancer Cell Lines
You are treating a cancer cell line (e.g., OVCAR-3) with this compound to assess off-target effects on the "Growth Factor Receptor XYZ" (GFR-XYZ) signaling pathway but observe an unexpected increase in cell proliferation at certain concentrations.
-
Possible Cause 1: Biphasic Dose-Response. Some compounds can exhibit a biphasic or hormetic effect, where low doses stimulate a response and high doses inhibit it.
-
Solution: Widen the dose range of this compound in your experiment. Include several concentrations below your initial starting dose to fully characterize the dose-response curve.
-
-
Possible Cause 2: Off-Target Activation. The compound may be interacting with other cellular targets that promote proliferation, independent of the intended hypothetical pathway. Aberrant activation of pathways like Hedgehog or Wnt has been implicated in ovarian cancers[2][3].
Problem 2: No Inhibition of Downstream GFR-XYZ Signaling Pathway Markers
Despite confirming target engagement with GFR-XYZ, you do not observe the expected decrease in phosphorylation of downstream targets like STAT3 via Western blot.
-
Possible Cause 1: Crosstalk or Redundant Pathways. The cell line may have redundant signaling pathways that maintain the phosphorylation of your target even when the GFR-XYZ pathway is inhibited. The JAK-STAT pathway, for instance, is a principal signaling mechanism for a wide array of cytokines and growth factors[4][5].
-
Solution: Review the literature for your specific cell line to identify potential compensatory signaling pathways. Consider using a combination of inhibitors to block these redundant pathways and isolate the effect of this compound on the GFR-XYZ pathway.
-
-
Possible Cause 2: Suboptimal Antibody or Lysis Buffer. The antibody used for the Western blot may not be specific or sensitive enough, or the lysis buffer may not be efficiently extracting the proteins or preserving phosphorylation.
-
Solution: Validate your antibody using positive and negative controls. Optimize your lysis buffer by including fresh phosphatase and protease inhibitors.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound in relevant assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
|---|---|---|---|
| Enzymatic Assay | Human Factor Xa | IC₅₀ | 5.2 nM |
| Cell-Based Assay | OVCAR-3 (Ovarian Cancer) | IC₅₀ | 15.8 µM |
| Cell-Based Assay | PANC-1 (Pancreatic Cancer) | IC₅₀ | 22.1 µM |
Table 2: Recommended Concentration Ranges for Common Assays
| Experiment Type | Cell Line | Concentration Range | Notes |
|---|---|---|---|
| FXa Chromogenic Assay | N/A | 0.1 nM - 1 µM | Ensure substrate concentration is at or below Km. |
| Cell Viability (MTT/XTT) | OVCAR-3 | 1 µM - 100 µM | 72-hour incubation. |
| Western Blot (p-STAT3) | OVCAR-3 | 10 µM - 50 µM | 24-hour treatment. |
Experimental Protocols
Protocol 1: Factor Xa Chromogenic Inhibition Assay
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 30 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a chromogenic FXa substrate (e.g., S-2222) at a final concentration of ~200 µM.
-
Immediately read the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3)
-
Seed OVCAR-3 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours. Include a positive control (e.g., cytokine stimulation).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagrams
Caption: Primary mechanism of this compound as a direct Factor Xa inhibitor.
Caption: Hypothetical GFR-XYZ signaling pathway for off-target studies.
Experimental Workflow Diagram
Caption: Workflow for analyzing protein phosphorylation via Western blot.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aberrant activation of hedgehog signaling pathway in ovarian cancers: effect on prognosis, cell invasion and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KEGG PATHWAY: mmu04630 [genome.jp]
- 5. KEGG PATHWAY: JAK-STAT signaling pathway - Mus musculus (house mouse) [kegg.jp]
Technical Support Center: Optimizing GW813893 Activity Assays
Aimed at: Researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during GW813893 activity assays.
Disclaimer
Initial searches indicate that this compound is a coagulation factor Xa inhibitor. However, to provide a comprehensive guide on activity assay optimization in a broader context that is highly relevant to drug discovery, this document will focus on troubleshooting assays for compounds targeting G-protein coupled receptors (GPCRs), specifically those modulating cyclic AMP (cAMP) levels via Gαs and Gαi signaling. The principles and methodologies described herein are widely applicable to the characterization of small molecule modulators of GPCRs.
Troubleshooting Guide
Encountering variability or unexpected outcomes is a common aspect of in-vitro pharmacology. The following table outlines potential issues, their probable causes, and actionable solutions to streamline the optimization of your activity assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal window | Suboptimal cell density; incorrect agonist/antagonist concentration range; insufficient incubation time; low receptor expression in the chosen cell line; degradation or inactivity of the compound.[1][2] | Optimize cell density through titration; perform a wide dose-response curve; conduct a time-course experiment to determine optimal incubation; consider a cell line with higher receptor expression; verify compound integrity.[1] |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; "edge effects" in multi-well plates; poor cell health (e.g., high passage number, over-confluence).[3] | Ensure homogenous cell suspension before and during plating; use calibrated pipettes and consistent technique; avoid using outer wells for samples or fill them with sterile buffer to maintain humidity; use cells at a low passage number and optimal confluency.[3] |
| Unexpected agonist/antagonist behavior | The compound may be a partial or inverse agonist; off-target effects at the tested concentrations; receptor desensitization due to prolonged agonist exposure. | Characterize the compound's pharmacological profile in detail; assess for off-target effects using appropriate control cell lines or receptor panels; optimize agonist stimulation time in antagonist assays.[1] |
| High background signal | High constitutive activity of the receptor; microbial contamination of cultures or reagents; autofluorescence of the test compound.[3] | Use an inverse agonist to reduce basal activity if available; maintain strict aseptic techniques; run a control with the compound in the absence of cells to check for interference.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I select an appropriate cell line for my assay? A1: The choice of cell line is critical. Ideally, the cell line should endogenously express the target receptor at a level sufficient to provide a robust signal-to-background ratio. If endogenous expression is low, HEK293 or CHO cells are commonly used for stable or transient overexpression due to their reliable growth and high transfection efficiency.[4] It is essential to screen the parental cell line for any endogenous expression of the target or related receptors that could interfere with the assay.
Q2: What is the role of forskolin in Gαi-coupled GPCR assays? A2: Gαi-coupled receptors act by inhibiting adenylyl cyclase, which reduces intracellular cAMP levels.[5][6] In many cell types, the basal cAMP level is too low to reliably detect a decrease. Forskolin is an activator of adenylyl cyclase and is used to elevate cAMP to a measurable level.[6] The inhibitory effect of a Gαi agonist is then quantified as a reduction in the forskolin-stimulated cAMP production.
Q3: Why is IBMX included in cAMP assays? A3: IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor.[1][5] PDEs are enzymes responsible for the degradation of cAMP. By inhibiting PDEs, IBMX allows cAMP to accumulate within the cell, thereby amplifying the signal and increasing the assay window.[1][5]
Q4: My dose-response curve is not sigmoidal. What are the potential reasons? A4: A non-sigmoidal curve can stem from several issues:
-
Compound precipitation at higher concentrations.
-
Cell toxicity induced by the compound at higher concentrations.[3]
-
An inappropriate concentration range that does not capture the full curve.
-
Interference of the compound with the assay detection system.
Q5: How can I confirm that the observed activity is specific to my target? A5: To ensure on-target activity, several control experiments are recommended:
-
Test the compound in a parental cell line that does not express the target receptor.
-
Use a known antagonist for the target receptor to see if it blocks the activity of your compound.
-
If possible, perform the assay in cells where the target receptor has been knocked down or knocked out.
Experimental Protocols
Key Experiment: Gαs-Coupled GPCR cAMP Accumulation Assay
This protocol outlines a typical HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay.
Methodology:
-
Cell Preparation: Culture cells expressing the Gαs-coupled GPCR to ~80-90% confluency. Harvest and resuspend the cells in assay buffer at a pre-optimized density.
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well white plate.
-
Add 5 µL of the test compound (agonist) at varying concentrations. Include a vehicle control.
-
Prepare a standard curve in separate wells using known concentrations of cAMP.
-
-
Incubation: Incubate the plate for a predetermined optimal time at room temperature.
-
Detection:
-
Add 5 µL of HTRF cAMP-d2 reagent.
-
Add 5 µL of HTRF anti-cAMP-cryptate reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate using an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the 665/620 ratio and determine cAMP concentrations from the standard curve. Plot the dose-response curve to determine the EC50 value.
Key Experiment: Gαi-Coupled GPCR cAMP Inhibition Assay
Methodology:
-
Cell Preparation: Prepare cells as described for the Gαs assay.
-
Assay Plate Setup:
-
Dispense 5 µL of the cell suspension into the wells.
-
Add 5 µL of the test compound (antagonist) at varying concentrations.
-
-
Forskolin Stimulation: Add 5 µL of forskolin (at a concentration predetermined to give ~80% of the maximal cAMP response) to all wells except the negative control.
-
Incubation and Detection: Follow steps 3-6 as described in the Gαs assay protocol. The dose-response curve will demonstrate the inhibition of forskolin-stimulated cAMP production, from which an IC50 value can be determined.
Visualizations
Caption: Canonical Gαs/Gαi signaling cascade.
Caption: A generalized workflow for cell-based activity assays.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. revvity.com [revvity.com]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Solubility of GW813893: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the factor Xa inhibitor GW813893, achieving optimal solubility is a critical first step for successful in vitro and in vivo experiments. This technical support center provides a comprehensive guide to the solubility of this compound in DMSO and other common solvents, along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in cell-based assays and other in vitro experiments.
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter difficulties dissolving this compound, consider the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Ultrasonication: Use an ultrasonic bath to aid in dissolution.
-
Gentle Heating: Warm the solution in a water bath at a temperature no higher than 45°C to prevent degradation of the compound.
-
Fresh Solvent: Ensure that the DMSO used is anhydrous and has not absorbed moisture, as this can reduce solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
A3: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: Can I dissolve this compound in other solvents besides DMSO?
A4: While DMSO is the primary recommendation, the solubility of this compound in other common laboratory solvents has not been extensively reported in publicly available literature. For in vivo studies, formulations may involve co-solvents. One study notes a formulation of 0.5% DMSO, though the complete co-solvent composition is not fully detailed in the available information.[1]
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not consistently published by suppliers. However, based on general practices for similar compounds and available information, the following table provides guidance. Researchers should always perform their own solubility tests to confirm these values.
| Solvent | Recommended for | Notes |
| DMSO | In vitro stock solutions | Primary recommended solvent. |
| Ethanol | Limited data available | May be a suitable alternative for some applications, but solubility should be empirically determined. |
| Water | Not recommended | This compound is expected to have low aqueous solubility. |
| PBS (pH 7.2) | Not recommended for stock solutions | Direct dissolution is unlikely. Dilution from a DMSO stock is the standard method for preparing aqueous working solutions. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 447.96 g/mol (Molecular Weight of this compound is 447.96 g/mol )
-
Adding Solvent: Transfer the weighed powder to a sterile tube. Add the calculated volume of anhydrous, sterile-filtered DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained. If particulates remain, refer to the troubleshooting guide.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for Preparing Working Solutions for Cell-Based Assays
References
addressing GW813893 stability issues in solution
This technical support center provides guidance on addressing potential stability issues with the research compound GW813893 in solution. The following troubleshooting guides and frequently asked questions are intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
Issue: Precipitation or cloudiness observed in this compound solution upon storage.
-
Question: My this compound solution, which was clear upon preparation, has become cloudy or shows visible precipitate after storage. What could be the cause and how can I resolve this?
-
Answer: This issue commonly arises from exceeding the solubility limit of this compound in the chosen solvent, or from temperature fluctuations during storage. Poor stability of the compound in a particular solvent can also lead to degradation and precipitation of the resulting byproducts.
-
Recommended Actions:
-
Verify Solubility: Consult the solubility data table below. Ensure that the concentration of your solution does not exceed the recommended solubility limit for the solvent used.
-
Temperature Control: Store the solution at the recommended temperature. Avoid repeated freeze-thaw cycles, as this can promote precipitation. For long-term storage, aliquot the stock solution into smaller volumes.
-
Solvent Selection: If precipitation persists, consider using a different solvent system. A co-solvent system (e.g., DMSO:PBS) may improve solubility and stability.
-
Gentle Re-solubilization: If the precipitate is likely the compound coming out of solution due to temperature changes, you may attempt to redissolve it by gentle warming (e.g., in a 37°C water bath) and vortexing. However, be cautious as heat can also accelerate degradation. It is advisable to perform a quality control check (e.g., by HPLC) after redissolving to ensure the compound has not degraded.
-
-
-
Issue: Loss of biological activity of this compound in an assay.
-
Question: I am observing a decrease in the expected biological activity of my this compound solution in my experiments. Could this be a stability issue?
-
Answer: Yes, a loss of biological activity is a strong indicator of compound degradation. The stability of this compound can be influenced by the solvent, storage temperature, and exposure to light.
-
Recommended Actions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of this compound immediately before each experiment.
-
Assess Stability: If you need to use stored solutions, it is recommended to perform a stability assessment. The provided HPLC-based protocol can be adapted for this purpose.
-
Review Storage Conditions: Refer to the stability data below to ensure your storage conditions are optimal. Protect solutions from light, especially if the compound is light-sensitive.
-
-
-
Quantitative Data Summary
The following tables provide illustrative data on the solubility and stability of this compound under various conditions.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10 |
| PBS (pH 7.4) | < 0.1 |
| DMSO:PBS (1:10) | 1 |
Table 2: Stability of this compound in DMSO (10 mM) at Different Temperatures
| Storage Temperature | % Remaining after 24 hours | % Remaining after 7 days | % Remaining after 30 days |
| Room Temperature (25°C) | 98% | 90% | 75% |
| 4°C | 99% | 97% | 92% |
| -20°C | > 99% | > 99% | 98% |
| -80°C | > 99% | > 99% | > 99% |
Note: The data presented are for illustrative purposes and should be confirmed by in-house stability studies.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.
-
This initial solution is considered the "time zero" (T0) sample.
-
-
Sample Incubation:
-
Aliquot the stock solution into several vials for incubation under different conditions (e.g., room temperature, 4°C, -20°C).
-
Protect the vials from light by wrapping them in aluminum foil.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each incubation condition.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of this compound.
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at T_x / Peak Area at T_0) * 100
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for this compound precipitation.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous-based assays, further dilution of the DMSO stock into the aqueous buffer is advised. Ensure the final DMSO concentration in your assay is low enough to not affect the biological system.
-
-
Q2: How should I store the solid form of this compound?
-
A2: The solid form of this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
-
-
Q3: How should I store solutions of this compound?
-
A3: For short-term storage (up to a week), solutions in DMSO can be stored at 4°C. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C to minimize degradation and the effects of freeze-thaw cycles.
-
-
Q4: Can I prepare aqueous solutions of this compound directly in buffer?
-
A4: this compound has low aqueous solubility. It is not recommended to dissolve the compound directly in aqueous buffers. The preferred method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer for your experiment.
-
-
Q5: My this compound solution has changed color. Is it still usable?
-
A5: A change in color is a potential sign of compound degradation. It is strongly recommended to discard the solution and prepare a fresh one. If you must use the solution, its purity should be verified by an analytical method such as HPLC or LC-MS.
-
Technical Support Center: Overcoming GW813893 Assay Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with GW813893, a direct inhibitor of Factor Xa. The following resources address common issues that may arise during in vitro and cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a direct inhibitor of Coagulation Factor Xa (FXa). By binding to FXa, it blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade, thereby exerting an anticoagulant effect.
Q2: Which types of assays are typically used to measure the activity of this compound?
The most common assays for evaluating direct Factor Xa inhibitors like this compound are chromogenic anti-Xa assays. These assays measure the residual activity of Factor Xa after incubation with the inhibitor. Other coagulation assays, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), can also be affected by Factor Xa inhibitors, though they are less specific for quantifying their activity.
Q3: What are the common causes of assay interference when working with small molecule inhibitors like this compound?
Assay interference from small molecules can stem from several sources:
-
Compound Properties: The physicochemical properties of the compound itself can be a source of interference. This includes autofluorescence or light absorption that can disrupt optical assay readouts.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester them, leading to false-positive results.
-
Chemical Reactivity: Some compounds may contain reactive chemical groups that can covalently modify proteins in the assay, leading to non-specific inhibition.
-
Contaminants: Impurities in the compound sample can have their own biological or interfering activities.
-
Matrix Effects: Components in the sample matrix, such as plasma proteins or lipids, can interfere with the assay. For example, high levels of bilirubin or triglycerides can interfere with chromogenic assays.[1][2]
Q4: Can this compound interfere with other coagulation assays?
Yes, as a direct oral anticoagulant (DOAC), this compound has the potential to interfere with various coagulation tests. This can sometimes result in falsely elevated or positive readings in assays for which it is not the intended analyte.[3][4] For instance, the presence of a Factor Xa inhibitor can influence tests for other anticoagulants if not properly accounted for.[2][5][6][7]
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common sources of assay interference when working with this compound.
Issue 1: Inconsistent or Non-Reproducible Inhibition Data
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation | 1. Visual Inspection: Check for turbidity or precipitation in the assay wells. 2. Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. 3. Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation state of this compound in your assay buffer. |
| Compound Instability/Degradation | 1. Fresh Stock Preparation: Prepare fresh stock solutions of this compound for each experiment. 2. Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects assay performance (typically <1%). 3. Incubation Time: Investigate if shorter or longer pre-incubation times with the target protein affect the results. |
| Assay Drift | 1. Plate Controls: Include positive and negative controls on every plate to monitor for plate-to-plate variability. 2. Randomized Plate Layout: Randomize the sample layout on the plate to minimize positional effects. 3. Temperature and Reagent Stability: Ensure consistent temperature control and that reagents are within their stability limits throughout the experiment. |
Issue 2: Suspected False Positives in High-Throughput Screening (HTS)
| Potential Cause | Troubleshooting Steps |
| Autofluorescence or Colored Compound | 1. Blank Readings: Read the absorbance or fluorescence of the compound in assay buffer without the enzyme or substrate to determine its intrinsic signal. 2. Counter-Screen: Perform a screen without the target protein to identify compounds that interfere with the detection system. |
| Non-specific Inhibition | 1. Orthogonal Assays: Confirm hits using a different assay format that relies on a different detection technology. 2. Dose-Response Curves: Generate full dose-response curves to confirm that the inhibition is concentration-dependent and follows a standard pharmacological model. |
| Reactive Compound | 1. Pre-incubation Test: Compare the inhibitory activity with and without a pre-incubation step. Time-dependent inhibition may suggest a reactive compound. 2. Structural Analysis: Examine the chemical structure of this compound for known reactive motifs. |
Issue 3: Discrepancies Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | 1. Cellular Uptake Assays: Directly measure the intracellular concentration of this compound using techniques like LC-MS/MS. 2. Permeabilized Cell Assays: Use detergents to permeabilize the cell membrane and determine if this increases the compound's potency. |
| Cellular Metabolism | 1. Metabolic Stability Assays: Assess the stability of this compound in the presence of liver microsomes or hepatocytes to determine if it is being rapidly metabolized. |
| Off-Target Effects in Cells | 1. Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Factor Xa in the cellular environment. 2. Phenotypic Profiling: Evaluate the compound's effects on various cellular pathways to identify potential off-target activities. |
Experimental Protocols
Protocol 1: Chromogenic Anti-Xa Assay for this compound Activity
Objective: To determine the inhibitory potency (IC50) of this compound against Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add a fixed amount of Factor Xa to each well of the microplate.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at the appropriate wavelength (typically 405 nm) over time.
-
Calculate the initial reaction rates and plot them against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Counter-Screen for Assay Interference
Objective: To identify if this compound interferes with the assay components or detection method.
Methodology:
-
Prepare serial dilutions of this compound as in the primary assay.
-
Follow the same procedure as the primary chromogenic anti-Xa assay, but omit the Factor Xa enzyme.
-
Monitor the absorbance at 405 nm. Any significant change in absorbance in the absence of the enzyme indicates direct interference with the substrate or the detection method.
Visualizations
Caption: The Coagulation Cascade and the Site of Action for this compound.
Caption: Workflow for Identifying and Mitigating Assay Interference.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Episode 763: Four possible causes of a false heparin anti-Xa level - Pharmacy Joe - [pharmacyjoe.com]
- 3. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 4. Direct thrombin inhibitors and factor xa inhibitors can influence the diluted prothrombin time used as the initial screen for lupus anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro study to investigate the interference of enoxaparin on plasma levels of direct oral factor Xa inhibitors measured by chromogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to deal with interference on heparin anti-Xa activity caused by oral factor FXa inhibitors: communication from the ISTH SSC Subcommittee on Control of Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perils of Antithrombotic Transitions: Effect of Oral Factor Xa Inhibitors on the Heparin Antifactor Xa Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW813893 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of GW813893 detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is classified as a dipeptide and acts as an inhibitor of Coagulation factor X.[1] As a factor Xa inhibitor, it is categorized as an anticoagulant and antithrombotic agent.[1] Its mechanism involves binding to factor Xa, thereby blocking its activity in the coagulation cascade.
Q2: What are the common assay formats for detecting and characterizing the binding of small molecules like this compound?
A2: Ligand binding assays (LBAs) are standard for characterizing small molecule interactions.[2] For small molecules like this compound, competitive assays are often the most suitable format.[2][3] In a competitive LBA, the unlabeled molecule of interest (this compound) competes with a labeled ligand for binding to a target, such as a receptor or enzyme.[2] Radioligand binding assays are considered a gold standard for their robustness and sensitivity in measuring ligand affinity.[4]
Q3: What are the key factors that influence the sensitivity of a ligand binding assay?
A3: Several factors can significantly impact the sensitivity and specificity of an LBA. These include the assay design (e.g., competitive vs. sandwich), the quality and affinity of reagents (antibodies, ligands), sample preparation, and environmental conditions such as temperature, pH, and ionic strength.[2]
Q4: How can I increase the sensitivity of my this compound detection assay?
A4: To enhance assay sensitivity, consider the following strategies:
-
Use High-Affinity Reagents: Employ antibodies or ligands with high affinity and specificity for the target.[2]
-
Optimize Assay Conditions: Fine-tune parameters like incubation times and temperatures to maximize the signal-to-noise ratio.[2]
-
Signal Amplification: Utilize signal amplification techniques, such as enzyme-linked detection.[2]
-
Advanced Assay Platforms: For ultrasensitive detection, consider platforms like Single Molecule Arrays (Simoa), which can be approximately 50-fold more sensitive than a conventional ELISA.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Signal | Poor quality of reagents. | Verify the quality and integrity of all reagents, including this compound, the labeled ligand, and the target protein.[2] |
| Suboptimal assay conditions. | Optimize incubation times, temperature, and buffer composition.[6] | |
| Low concentration of the target protein. | Increase the concentration of the receptor or enzyme in the assay. | |
| High Background Noise | Non-specific binding of the labeled ligand. | Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat milk) and increasing the blocking incubation time.[7] Ensure wash steps are thorough.[7] |
| "Edge effects" in microplates. | Avoid using the outer wells of the microplate for samples and standards; instead, fill them with buffer to create a humidity barrier.[7] | |
| Hydrophobicity of the radioligand. | Coat filters with BSA to reduce non-specific binding. Including BSA, salts, or detergents in the wash or binding buffer can also help.[8] | |
| Poor Reproducibility (High CV%) | Inconsistent sample preparation. | Develop and adhere to standardized protocols for all assay steps.[2] |
| Pipetting inaccuracies. | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions and pre-wet pipette tips before dispensing.[7] | |
| Temperature fluctuations. | Use a calibrated incubator and ensure plates are placed in the center to minimize temperature changes.[7] | |
| Reagent variability. | Prepare reagents in large batches and aliquot for single-use to avoid repeated freeze-thaw cycles and ensure consistency between experiments.[7] |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol describes a general procedure for a competitive binding assay using a radiolabeled ligand to determine the binding affinity of this compound for its target (e.g., Factor Xa).
Materials:
-
Purified target protein (e.g., recombinant Factor Xa)
-
Radiolabeled ligand with known affinity for the target
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[9]
-
Wash Buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3% PEI)[9]
-
Scintillation cocktail
-
Microplate harvester
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the target protein to the desired concentration in the assay buffer.
-
Prepare a series of dilutions of unlabeled this compound in the assay buffer.
-
Dilute the radiolabeled ligand to a fixed concentration (typically at or below its Kd value) in the assay buffer.[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for total binding) or a high concentration of a known inhibitor (for non-specific binding).
-
A specific concentration of unlabeled this compound (for competition).
-
-
Add the diluted radiolabeled ligand to all wells.
-
Initiate the binding reaction by adding the diluted target protein to all wells. The final assay volume is typically 250 µL.[9]
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Detection:
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Inhibition of the Coagulation Cascade by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. swordbio.com [swordbio.com]
- 3. Detection of Other Biomolecules [waltlab.bwh.harvard.edu]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
dealing with inconsistent results with GW813893
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GW813893, a potent, orally active, and direct inhibitor of Factor Xa (FXa). Inconsistent results in experimental settings can arise from various factors, from reagent handling to assay-specific variables. This guide is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct, active-site inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Q2: What are the recommended solvents and storage conditions for this compound?
A2: While specific manufacturer's instructions should always be followed, for similar small molecules, stock solutions are typically prepared in DMSO at a high concentration and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The solubility of many organic compounds is high in DMSO. For aqueous buffers, it is crucial to ensure the final DMSO concentration is low (typically <1%) to avoid precipitation and cellular toxicity in cell-based assays.
Q3: I am observing lower than expected potency in my FXa inhibition assay. What could be the cause?
A3: Lower than expected potency can stem from several factors:
-
Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: The inhibitory activity of this compound can be influenced by the pH, ionic strength, and composition of your assay buffer.
-
Enzyme Activity: Verify the activity of your Factor Xa enzyme preparation.
-
Substrate Concentration: The concentration of the chromogenic or fluorogenic substrate can affect the apparent IC50 value.
Q4: My results are highly variable between experiments. What are the common sources of inconsistency?
A4: Variability in coagulation assays can be introduced at multiple stages.[1][2] Key sources include:
-
Pipetting Errors: Inconsistent volumes of reagents, especially the inhibitor, can lead to significant variations.
-
Incubation Times: Precise timing of incubation steps is critical in enzyme kinetic assays.
-
Temperature Fluctuations: Coagulation assays are sensitive to temperature. Ensure all reagents and plates are properly equilibrated to the assay temperature (typically 37°C).
-
Plasma Sample Quality: For plasma-based assays, variability in sample collection, processing, and storage can impact results.[2][3]
Troubleshooting Guides
Inconsistent Results in Chromogenic Factor Xa Inhibition Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High background signal in "no enzyme" control wells | Substrate instability or contamination. | Prepare fresh substrate solution. Ensure the substrate is protected from light. |
| Low signal in "no inhibitor" control wells | Inactive Factor Xa enzyme. | Use a new lot of Factor Xa or verify the activity of the current lot. Ensure proper storage of the enzyme. |
| IC50 values higher than expected | Incorrect inhibitor concentration. | Verify the concentration of your this compound stock solution. Perform a fresh serial dilution. |
| High substrate concentration (competitive inhibition). | Use a substrate concentration at or below the Km value for Factor Xa. | |
| Inconsistent replicates | Pipetting inaccuracies. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible. |
| Temperature gradients across the assay plate. | Ensure the plate is evenly incubated. |
Problems with Plasma-Based Clotting Assays (aPTT, PT)
| Observed Issue | Potential Cause | Recommended Solution |
| Prolonged clotting times in control plasma | Poor quality plasma (e.g., presence of other anticoagulants, factor deficiencies). | Use commercially available pooled normal plasma with certified factor levels. |
| Incorrect reagent preparation or storage. | Reconstitute and store aPTT and PT reagents according to the manufacturer's instructions. | |
| High variability in clotting times | Inconsistent mixing of reagents and plasma. | Standardize the mixing procedure. |
| Temperature fluctuations. | Ensure all reagents and samples are pre-warmed to 37°C.[4] | |
| Unexpectedly short clotting times with this compound | Low inhibitor concentration or inactivation. | Prepare fresh dilutions of this compound. Ensure compatibility with the assay buffer. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Inhibition Constant (Ki) |
| Factor Xa | Enzyme Inhibition | 4.0 nM |
| Prothrombinase | Enzyme Inhibition | 9.7 nM |
Data sourced from Abboud et al., 2018.
Table 2: Selectivity Profile of this compound
| Enzyme | Fold Selectivity vs. Factor Xa |
| Thrombin | > 90-fold |
| Trypsin | > 90-fold |
| Plasmin | > 90-fold |
| tPA | > 90-fold |
| aPC | > 90-fold |
Data sourced from Abboud et al., 2018. The original paper states ">90-fold selective over all enzymes tested."
Experimental Protocols
Protocol 1: Chromogenic Factor Xa Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reconstitute human Factor Xa in the assay buffer to the desired working concentration.
-
Prepare the chromogenic Factor Xa substrate (e.g., S-2222) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add your serially diluted this compound or vehicle control.
-
Add the Factor Xa solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately read the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol is for in vitro testing and should be adapted based on the specific reagents and coagulometer used.
-
Sample Preparation:
-
Use platelet-poor plasma (PPP), either commercially sourced or prepared by double centrifugation of citrated whole blood.
-
Spike the plasma with different concentrations of this compound or the vehicle control (DMSO). Ensure the final DMSO concentration is minimal.
-
-
Assay Procedure:
-
Pre-warm the PPP samples, aPTT reagent (containing a contact activator and phospholipids), and 0.025 M CaCl2 solution to 37°C.[4]
-
In a coagulometer cuvette, pipette 100 µL of the PPP sample.
-
Add 100 µL of the pre-warmed aPTT reagent.
-
Incubate the mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).[5]
-
Add 100 µL of the pre-warmed CaCl2 solution to initiate clotting. The coagulometer will automatically start timing.
-
The time to clot formation is recorded in seconds.
-
-
Data Analysis:
-
Plot the aPTT clotting time (in seconds) against the concentration of this compound.
-
Mandatory Visualizations
References
Technical Support Center: Minimizing Variability in GW813893 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in their experiments involving GW813893, a Factor Xa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a direct inhibitor of Coagulation Factor Xa (FXa).[1] As a dipeptide, it belongs to a class of organic compounds containing two amino acids joined by a peptide bond.[1] By binding to Factor Xa, this compound blocks its activity in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequently inhibiting fibrin clot formation.
Q2: What are the most common in vitro assays used to assess the activity of this compound?
A2: The most common in vitro assays for Factor Xa inhibitors like this compound include:
-
Chromogenic Anti-Xa Assay: This is a specific assay that measures the direct inhibition of Factor Xa activity.
-
Prothrombin Time (PT) Assay: This is a global coagulation assay that assesses the extrinsic and common pathways of coagulation.
-
Activated Partial Thromboplastin Time (aPTT) Assay: This assay evaluates the intrinsic and common pathways of coagulation.
Q3: I am observing high variability in my in vitro assay results. What are the potential causes?
A3: High variability in in vitro assays can stem from several factors:
-
Reagent Consistency: Different batches or manufacturers of reagents (e.g., plasma, phospholipids, activators) can lead to varied results.
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay buffer can cause inconsistent concentrations.
-
Pipetting and Handling Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Incubation Times and Temperatures: Deviations from the specified incubation times and temperatures can affect enzyme kinetics.
-
Plate Effects: Edge effects or temperature gradients across a microplate can lead to systematic variability.
Q4: How should I prepare and store this compound for my experiments?
A4: For consistent results, it is crucial to have a standardized procedure for preparing and storing this compound. We recommend the following:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate aqueous assay buffer. Pay close attention to the final solvent concentration to avoid toxicity in cell-based assays.
Troubleshooting Guides
In Vitro Assay Variability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Compound precipitation upon dilution into aqueous buffer. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of the organic solvent (e.g., DMSO) in the assay, ensuring it does not exceed the tolerance of the assay system. 3. Use a different formulation, such as one containing a solubilizing agent like Solutol. |
| Variability in plasma source. | 1. Use pooled normal plasma from a consistent and reliable source. 2. Qualify each new lot of plasma before use in large-scale experiments. | |
| Reagent degradation. | 1. Check the expiration dates of all reagents. 2. Prepare fresh reagents as needed. 3. Store reagents according to the manufacturer's instructions. | |
| High well-to-well variability within a single plate | Pipetting inaccuracies. | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure proper mixing of solutions before dispensing. |
| Edge effects on the microplate. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with buffer or media to create a more uniform temperature and humidity environment. |
In Vivo Study Challenges
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Poor oral bioavailability | Low aqueous solubility leading to poor absorption. | 1. Consider alternative formulations, such as suspensions or solutions with co-solvents or cyclodextrins. 2. Evaluate different salt forms of this compound. |
| High first-pass metabolism. | 1. Conduct in vitro metabolic stability assays with liver microsomes or hepatocytes to assess metabolic clearance. 2. Consider co-administration with a metabolic inhibitor in preclinical models to understand the extent of first-pass metabolism. | |
| High inter-animal variability in plasma concentrations | Differences in food intake affecting absorption. | 1. Standardize the fasting and feeding schedule of the animals. |
| Inconsistent dosing technique. | 1. Ensure all personnel are properly trained in the dosing procedure (e.g., oral gavage, intravenous injection). 2. Verify the accuracy of the dosing volume for each animal. | |
| Discrepancy between in vitro potency and in vivo efficacy | High plasma protein binding. | 1. Determine the fraction of this compound bound to plasma proteins. The unbound fraction is the pharmacologically active component. |
| Off-target effects. | 1. Screen this compound against a panel of related and unrelated targets to assess its selectivity. |
Experimental Protocols
Chromogenic Anti-Xa Assay
This assay measures the inhibitory effect of this compound on the activity of Factor Xa.
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
In a 96-well microplate, add the following to each well in order:
-
Assay buffer
-
This compound dilution or vehicle control
-
Purified human Factor Xa
-
-
Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to Factor Xa.
-
Add a chromogenic Factor Xa substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration.
-
The rate of substrate cleavage is proportional to the residual Factor Xa activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Prothrombin Time (PT) Assay
This assay measures the effect of this compound on the time it takes for plasma to clot after the addition of thromboplastin.
Methodology:
-
Prepare dilutions of this compound in pooled normal human plasma.
-
Pre-warm the plasma samples containing this compound and the PT reagent (thromboplastin) to 37°C.
-
In a coagulometer cuvette, add the plasma sample.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation.
-
Plot the clotting time against the concentration of this compound.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General experimental workflow for in vitro characterization of this compound.
Caption: Decision tree for troubleshooting inconsistent in vitro results.
References
GW813893 Quality Control Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW813893, a potent and selective Factor Xa inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule, direct inhibitor of Coagulation Factor Xa (FXa).[1] By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the downstream amplification of the coagulation cascade. This makes it a subject of interest in research related to thrombosis and anticoagulation.
2. What are the recommended storage conditions for this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Solutions should be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
3. In what solvents is this compound soluble?
This compound is sparingly soluble in aqueous buffers. For in vitro experiments, it is common to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be further diluted into aqueous buffers or cell culture media for the final experimental concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could cause toxicity or other off-target effects (typically <0.1% DMSO).
4. How can I verify the purity and identity of my this compound sample?
The purity and identity of this compound can be confirmed using a combination of analytical techniques. A certificate of analysis from the supplier should provide initial data. Independent verification can be performed using methods such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in In Vitro Assays
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Ensure the compound has been stored correctly. - Prepare fresh stock solutions. - Verify the purity of the compound using HPLC. |
| Solubility Issues | - Confirm the compound is fully dissolved in the stock solution. - After dilution in aqueous buffer, check for any precipitation. - Consider using a different solvent or a solubilizing agent if compatible with the assay. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stocks. |
| Assay Component Issues | - Verify the activity of Factor Xa and its substrate. - Check the integrity of all buffers and reagents. |
| Incorrect Assay Conditions | - Confirm the pH, temperature, and incubation times are optimal for the assay. |
Issue 2: High Background Signal in Chromogenic Anti-Xa Assay
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | - Use fresh, high-purity water and reagents to prepare buffers. - Filter-sterilize buffers if necessary. |
| Non-specific Substrate Cleavage | - Ensure the purity of the Factor Xa enzyme. - Reduce the concentration of the enzyme or substrate. |
| Interference from Sample Matrix | - If using plasma or other biological fluids, consider a sample cleanup step. - Run appropriate matrix controls to assess background signal. |
| Reader/Instrument Issues | - Check the wavelength settings on the plate reader. - Ensure the plate is clean and free of scratches. |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute to a final concentration of 50 µg/mL with 50:50 water:acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: In Vitro Factor Xa Inhibition Assay (Chromogenic)
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂.
-
Factor Xa Solution: Prepare a working solution of human Factor Xa in assay buffer.
-
Substrate Solution: Prepare a working solution of a chromogenic Factor Xa substrate (e.g., S-2222) in assay buffer.
-
This compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer with the same final DMSO concentration).
-
Add 40 µL of the Factor Xa solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Read the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound as a direct Factor Xa inhibitor.
Caption: Quality control workflow for this compound in a laboratory setting.
References
Validation & Comparative
A Comparative Analysis of GW813893 and Other Leading Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapy, the selective inhibition of Factor Xa (FXa) has emerged as a pivotal strategy for the prevention and treatment of thromboembolic disorders. This guide provides an objective comparison of the novel Factor Xa inhibitor, GW813893, with other prominent FXa inhibitors: apixaban, edoxaban, rivaroxaban, and betrixaban. The comparison is based on available preclinical and clinical data, focusing on potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action: Targeting a Key Player in Coagulation
Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge to initiate the final common pathway, leading to the conversion of prothrombin to thrombin. Thrombin then facilitates the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Direct Factor Xa inhibitors, including this compound and the other compounds discussed herein, bind directly to the active site of Factor Xa, thereby inhibiting its enzymatic activity and preventing the downstream amplification of the coagulation cascade. This targeted approach offers a more predictable anticoagulant response compared to older anticoagulants like warfarin.[1][2][3][4][5]
Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade and the mechanism of action of Factor Xa inhibitors.
Potency and Selectivity: A Quantitative Comparison
The potency of a Factor Xa inhibitor is a critical determinant of its therapeutic efficacy. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. Selectivity, the ability to inhibit Factor Xa without significantly affecting other related serine proteases like thrombin, is crucial for a favorable safety profile, particularly in minimizing bleeding risks.
| Inhibitor | Ki (nM) vs. Factor Xa | IC50 (nM) vs. Factor Xa | Selectivity vs. Thrombin |
| This compound | 4.0[6] | - | >90-fold[6] |
| Apixaban | 0.08[7] | 1.3 (clot-bound)[8] | >30,000-fold[8] |
| Edoxaban | 0.561[6] | 2.3 (free), 8.2 (clot-bound)[9] | >10,000-fold[10] |
| Rivaroxaban | 0.4[11] | 0.7 (free), 2.1 (prothrombinase-bound), 75 (clot-bound)[1][11][12] | >10,000-fold[11][12] |
| Betrixaban | 0.117[13] | 1.5[13] | High (Specific values not readily available) |
Table 1: In Vitro Potency and Selectivity of Factor Xa Inhibitors. This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against Factor Xa, along with their selectivity versus thrombin. Lower Ki and IC50 values indicate higher potency.
Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of a drug determine its dosing regimen and its suitability for different patient populations. Key parameters include oral bioavailability, time to maximum plasma concentration (Tmax), terminal half-life, plasma protein binding, and the route of elimination (renal vs. non-renal).
| Parameter | This compound | Apixaban | Edoxaban | Rivaroxaban | Betrixaban |
| Oral Bioavailability (%) | Orally Active[6] | ~50[2] | ~62[14] | 80-100 (10 mg), ~66 (20 mg, fasting)[15][16] | 34[17] |
| Tmax (hours) | - | 3-4[3][18] | 1-2[6][14] | 2-4[15][19] | 3-4[17] |
| Half-life (hours) | - | ~12[2][20] | 10-14[10][14] | 5-9 (young), 11-13 (elderly)[15][21] | 19-27 (effective)[17][22] |
| Plasma Protein Binding (%) | - | ~87[2] | ~55[6] | 92-95[16] | ~60[17] |
| Renal Excretion (%) | - | ~27[20] | ~50[14] | ~33 (unchanged)[19] | ~11[5] |
Table 2: Comparative Pharmacokinetic Properties of Factor Xa Inhibitors. This table outlines key pharmacokinetic parameters that influence the dosing and clinical application of each inhibitor.
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from a variety of in vitro and in vivo experimental assays. The following provides a general overview of the methodologies commonly employed to characterize Factor Xa inhibitors.
In Vitro Assays
-
Factor Xa Inhibition Assay: This is a chromogenic assay used to determine the potency of an inhibitor.[23][24][25][26][27] The principle involves the incubation of purified Factor Xa with the test compound. A chromogenic substrate specific for Factor Xa is then added. The amount of color produced is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated from the dose-response curve.
Figure 2: Workflow for a chromogenic Factor Xa inhibition assay. -
Prothrombin Time (PT) Assay: This assay evaluates the integrity of the extrinsic and common pathways of coagulation.[28][29][30][31][32] Plasma from a subject is incubated with a reagent containing tissue factor and calcium. The time taken for a clot to form is measured. Factor Xa inhibitors prolong the PT in a concentration-dependent manner.
-
Activated Partial Thromboplastin Time (aPTT) Assay: This assay assesses the intrinsic and common pathways of coagulation. An activator of the contact pathway and a phospholipid substitute are added to the plasma sample, followed by calcium to initiate clotting. The time to clot formation is measured. Factor Xa inhibitors can also prolong the aPTT, although this test is generally less sensitive than the PT for these agents.
In Vivo Models
-
Thrombosis Models: Animal models, typically in rats or rabbits, are used to evaluate the antithrombotic efficacy of the inhibitors.[6] Common models include the ferric chloride-induced arterial thrombosis model and the venous stasis thrombosis model. The extent of thrombus formation is measured and compared between treated and control groups.
Conclusion
This compound demonstrates potent and selective inhibition of Factor Xa.[6] When compared to other established Factor Xa inhibitors, it shows a promising preclinical profile. Apixaban and rivaroxaban are highly potent inhibitors with extensive clinical data supporting their efficacy and safety.[7][11] Edoxaban and betrixaban also exhibit potent Factor Xa inhibition with distinct pharmacokinetic profiles that may offer advantages in specific patient populations.[6][17] The choice of a particular Factor Xa inhibitor for clinical development or therapeutic use will depend on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic properties in the target patient population. Further head-to-head comparative studies are necessary to fully elucidate the relative merits of this compound in the context of existing therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Betrixaban - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 16. XARELTO - Pharmacokinetics and Pharmacodynamics [jnjmedicalconnect.com]
- 17. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anti-Xa Assays [practical-haemostasis.com]
- 24. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biotoxik.it [biotoxik.it]
- 26. lancet.co.za [lancet.co.za]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 29. spectra-labs.com [spectra-labs.com]
- 30. atlas-medical.com [atlas-medical.com]
- 31. globalpointofcare.abbott [globalpointofcare.abbott]
- 32. duke.testcatalog.org [duke.testcatalog.org]
Validating the Antithrombotic Effect of GW813893: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antithrombotic agent GW813893 with other established anticoagulants. The data presented is compiled from various preclinical studies to offer an objective evaluation of its efficacy and safety profile.
Executive Summary
This compound is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Preclinical data demonstrate its robust antithrombotic potential in various animal models of thrombosis. This guide compares its performance against other FXa inhibitors, such as rivaroxaban and apixaban, and traditional anticoagulants like heparin and warfarin. The compiled data suggests that this compound exhibits a promising profile with effective antithrombotic activity at doses that may have a limited impact on hemostasis.
Data Presentation
The following tables summarize the quantitative data from various preclinical studies to facilitate a clear comparison of this compound with other antithrombotic agents.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Ki (nM) | Selectivity vs. other proteases | Reference |
| This compound | Factor Xa | 4.0 | >90-fold | [1][2] |
| Rivaroxaban | Factor Xa | 0.7 | High | [3] |
| Apixaban | Factor Xa | 0.08 | >30,000-fold vs. other coagulation proteases | [4][5] |
Table 2: In Vivo Antithrombotic Efficacy in Venous Thrombosis Models
| Compound | Animal Model | Route of Administration | Effective Dose (ED50 or equivalent) | Reference |
| This compound | Rat Inferior Vena Cava (IVC) Stasis | Oral | ~1 mg/kg (for ~70% inhibition) | [2] |
| This compound | Rabbit Jugular Vein Thrombosis | Intravenous | Not explicitly stated as ED50 | [1] |
| Rivaroxaban | Rat Deep Vein Thrombosis | Intravenous | 10 mg/kg (dose used in study) | [6][7] |
| Apixaban | Rabbit Venous Thrombosis | Intravenous | ED50 = 0.11 mg/kg/h | [8] |
| Heparin | Rat Venous Thrombosis | Intravenous | Dose-dependent effect | [9][10][11] |
Table 3: In Vivo Antithrombotic Efficacy in Arterial Thrombosis Models
| Compound | Animal Model | Route of Administration | Effective Dose (ED50 or equivalent) | Reference |
| This compound | Rat Carotid Artery Thrombosis (FeCl3) | Intravenous | Dose-dependent suppression | [1] |
| Apixaban | Rabbit Electrolytic-mediated Arterial Thrombosis | Intravenous | EC50 = 101 nM | [12] |
Table 4: Effect on Bleeding Time
| Compound | Animal Model | Route of Administration | Effect on Bleeding Time | Reference |
| This compound | Rat Tail Transection | Oral | No significant increase at antithrombotic doses | [1][2] |
| Apixaban | Rabbit Cuticle Bleeding Time | Intravenous | 1.13-fold increase at highest effective dose | [4] |
| Rivaroxaban | Rabbit Cuticle Bleeding Time | Intravenous | 1.9-fold increase at highest effective dose | [4] |
| Heparin | Rat Tail Transection | Intravenous | Dose-dependent increase | [13][14] |
| Warfarin | Rabbit Cuticle Bleeding Time | Oral | ~6-fold increase at highest effective dose | [4] |
Table 5: Effect on Coagulation Parameters
| Compound | Parameter | Effect | Reference |
| This compound | Prothrombin Time (PT) | Dose-dependent prolongation | [2] |
| This compound | Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | [2] |
| Rivaroxaban | PT | Prolongation | [3] |
| Apixaban | PT | Modest prolongation | [4] |
| Heparin | aPTT | Prolongation | [9][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Enzyme Inhibition Assays
-
Factor Xa Inhibition Assay: The inhibitory activity of this compound against purified human Factor Xa is determined using a chromogenic substrate. The assay measures the rate of substrate cleavage by FXa in the presence and absence of the inhibitor. The concentration of inhibitor required to reduce the enzyme activity by 50% (IC50) is determined, and the inhibition constant (Ki) is calculated. A similar protocol can be used for other FXa inhibitors like rivaroxaban and apixaban.
-
Prothrombinase Inhibition Assay: The inhibitory effect on the prothrombinase complex (FXa, FVa, calcium, and phospholipids) is assessed by measuring the rate of thrombin generation from prothrombin. The Ki value is determined to understand the inhibitor's potency against FXa within this physiologically relevant complex.
-
Selectivity Panel: To determine the selectivity of this compound, its inhibitory activity is tested against a panel of other serine proteases involved in coagulation and fibrinolysis (e.g., thrombin, trypsin, plasmin, activated protein C).
In Vivo Thrombosis Models
-
Rat Inferior Vena Cava (IVC) Stasis Model (Venous Thrombosis):
-
Male Sprague-Dawley rats are anesthetized.
-
A midline laparotomy is performed to expose the inferior vena cava.
-
All side branches of the IVC between the renal and iliac veins are ligated.
-
A ligature is placed around the IVC just below the renal veins.
-
The abdominal cavity is closed, and a period of stasis (e.g., 2-4 hours) is allowed.
-
After the stasis period, the ligated segment of the IVC is excised, and the formed thrombus is removed and weighed.
-
This compound or a comparator drug is administered orally or intravenously at various doses prior to the induction of stasis.
-
-
Rat Carotid Artery Thrombosis Model (Arterial Thrombosis):
-
Male Sprague-Dawley rats are anesthetized.
-
The common carotid artery is isolated.
-
A filter paper saturated with a ferric chloride (FeCl3) solution (e.g., 10-35%) is applied to the adventitial surface of the artery for a defined period (e.g., 5-10 minutes) to induce endothelial injury.
-
Blood flow in the artery is monitored using a Doppler flow probe.
-
The time to occlusion is recorded.
-
This compound or a comparator drug is administered intravenously before the application of FeCl3.
-
-
Rabbit Jugular Vein Thrombosis Model (Venous Thrombosis):
-
New Zealand White rabbits are anesthetized.
-
The jugular vein is isolated.
-
A segment of the vein is clamped, and a thrombogenic stimulus (e.g., thrombin or collagen) is introduced.
-
After a defined period, the clamp is removed, and the thrombus is allowed to form.
-
The vein segment is excised, and the thrombus is weighed.
-
This compound or a comparator drug is administered intravenously prior to the thrombogenic challenge.
-
Hemostasis Model
-
Rat Tail Transection Bleeding Model:
-
Rats are anesthetized.
-
The distal portion of the tail (e.g., 3-5 mm from the tip) is transected using a scalpel.
-
The tail is immediately immersed in warm saline (37°C).
-
The time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded as the bleeding time. A cutoff time (e.g., 30 minutes) is typically set.
-
This compound or a comparator drug is administered orally or intravenously at various doses prior to tail transection.
-
Ex Vivo Coagulation Assays
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT):
-
Blood samples are collected from treated and control animals into citrate-containing tubes.
-
Platelet-poor plasma is prepared by centrifugation.
-
PT and aPTT are measured using a coagulometer according to standard laboratory procedures. For PT, thromboplastin reagent is added to the plasma, and the time to clot formation is measured. For aPTT, a contact activator and partial thromboplastin reagent are added, followed by calcium chloride, and the clotting time is recorded.
-
Mandatory Visualization
Caption: Experimental workflow for validating this compound's antithrombotic effect.
Caption: this compound inhibits Factor Xa in the coagulation cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the antithrombotic and haemorrhagic effects of heparin and a new low molecular weight heparin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antithrombotic activity of oral unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo antithrombotic synergy of oral heparin and arginine: Endothelial thromboresistance without changes in coagulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant apixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bleeding times in rats treated with heparin, heparin fragments of high and low anticoagulant activity and chemically modified heparin fragments of low anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of GW813893 for Venous Thromboembolism Prophylaxis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the Factor Xa inhibitor class of oral anticoagulants, to which GW813893 (also known as GSK813893) belongs, against standard-of-care treatments for the prevention of venous thromboembolism (VTE). Due to the limited availability of published, direct comparative efficacy studies for this compound, this guide leverages data from meta-analyses of clinical trials involving other oral Factor Xa inhibitors in major orthopedic surgery.
Mechanism of Action: Factor Xa Inhibition
This compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, it blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[1][2] This targeted mechanism offers a more predictable anticoagulant effect compared to older anticoagulants.[2]
Signaling Pathway of the Coagulation Cascade and Factor Xa Inhibition
Caption: The coagulation cascade and the inhibitory action of this compound on Factor Xa.
Comparative Efficacy Data
While specific data for this compound from its Phase IIa trial (NCT00541320) in total knee replacement surgery is not publicly available in comparative tables, meta-analyses of other oral Factor Xa inhibitors (such as rivaroxaban and apixaban) versus the low-molecular-weight heparin (LMWH) enoxaparin provide a strong indication of the class's efficacy. The following table summarizes pooled data from such studies in patients undergoing major orthopedic surgery.
| Outcome | Oral Factor Xa Inhibitors (Class) | Enoxaparin (LMWH) | Risk Ratio (95% CI) | Certainty of Evidence |
| Efficacy | ||||
| All Venous Thromboembolism (VTE) | Lower Incidence | Higher Incidence | 0.49 (0.42 - 0.58) | High |
| Symptomatic DVT | Lower Incidence | Higher Incidence | 0.46 (0.30 - 0.70) | Moderate |
| Non-fatal Pulmonary Embolism | Similar Incidence | Similar Incidence | 0.63 (0.35 - 1.13) | Low |
| Safety | ||||
| Major Bleeding | Similar Incidence | Similar Incidence | 1.10 (0.85 - 1.43) | Moderate |
| Clinically Relevant Non-Major Bleeding | Higher Incidence | Lower Incidence | 1.63 (1.31 - 2.03) | Moderate |
Data is synthesized from meta-analyses of randomized controlled trials comparing oral Factor Xa inhibitors with enoxaparin for VTE prophylaxis in adult patients undergoing elective hip or knee replacement surgery. The specific event rates vary across individual studies. The Risk Ratio indicates the risk of the outcome in the oral Factor Xa inhibitor group compared to the enoxaparin group.
Experimental Protocols
The following is a representative experimental protocol for a Phase III, randomized, double-blind, active-control study evaluating an oral Factor Xa inhibitor for VTE prophylaxis after major orthopedic surgery, based on common designs used in the field.
Objective: To evaluate the efficacy and safety of an oral Factor Xa inhibitor compared to a standard-of-care LMWH for the prevention of VTE in patients undergoing elective total hip or knee replacement.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, double-dummy, active-controlled, parallel-group, multicenter study.
-
Population: Adult patients scheduled for elective primary total hip or knee replacement.
-
Intervention: Oral Factor Xa inhibitor (e.g., 10 mg once daily) initiated 6-8 hours post-surgery.
-
Comparator: Subcutaneous enoxaparin (e.g., 40 mg once daily) initiated 12 hours pre-surgery or 12-24 hours post-surgery, according to the standard of care.
-
Blinding: Double-dummy technique, where patients in the oral Factor Xa inhibitor group receive the active oral drug and a placebo subcutaneous injection, and patients in the enoxaparin group receive a placebo oral tablet and the active subcutaneous injection.
Endpoints:
-
Primary Efficacy Endpoint: Composite of any deep vein thrombosis (DVT), non-fatal pulmonary embolism (PE), and all-cause mortality during the treatment period.
-
Major Secondary Efficacy Endpoint: Composite of major VTE (proximal DVT, non-fatal PE, and VTE-related death).
-
Primary Safety Endpoint: Composite of major and clinically relevant non-major bleeding events.
Methodology:
-
Patient Screening and Randomization: Eligible patients are randomized in a 1:1 ratio to one of the two treatment arms.
-
Treatment Administration: Study drugs are administered for a predefined period (e.g., 35 days for hip replacement, 12 days for knee replacement).
-
Efficacy Assessment: Mandatory bilateral venography of the lower extremities is performed at the end of the treatment period to detect asymptomatic DVT. All patients are monitored for signs and symptoms of DVT and PE throughout the study.
-
Safety Assessment: All bleeding events are adjudicated by an independent, blinded central committee.
-
Statistical Analysis: The primary efficacy analysis is typically a non-inferiority comparison, followed by a superiority analysis if non-inferiority is met. Safety outcomes are compared between the two groups.
Experimental Workflow Diagram
Caption: A typical workflow for a Phase III clinical trial of an oral anticoagulant.
References
Investigating Off-Target Effects of GW813893: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the off-target effects of a compound is paramount for assessing its safety and potential for clinical success. This guide provides a comparative analysis of the Factor Xa (FXa) inhibitor GW813893 and its alternatives, with a focus on their off-target profiles, supported by available experimental data and detailed methodologies.
This compound is a potent and highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its primary mechanism of action is the competitive inhibition of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently blocking the formation of fibrin clots. While this compound has demonstrated high selectivity for its primary target, a thorough investigation of its interactions with other related and unrelated proteins is essential to fully characterize its pharmacological profile.
Comparative Analysis of Factor Xa Inhibitors
To provide a comprehensive overview, this guide compares this compound with three widely used oral FXa inhibitors: rivaroxaban, apixaban, and edoxaban. The following table summarizes their inhibitory potency against FXa and their selectivity against other key serine proteases involved in and outside of the coagulation cascade.
| Compound | Factor Xa (Ki/IC50, nM) | Thrombin (Ki/IC50, nM) | Trypsin (Ki/IC50, nM) | Plasmin (Ki/IC50, nM) |
| This compound | 4.0 (Ki) | >360 | >360 | >360 |
| Rivaroxaban | 21 (IC50) | >10,000 | >10,000 | >10,000 |
| Apixaban | <1 | >1,000 | >1,000 | >1,000 |
| Edoxaban | 3.0 (IC50) | >10,000 | >10,000 | >10,000 |
Note: Data is compiled from various sources and experimental conditions may differ. A direct head-to-head comparison under identical assay conditions would provide the most accurate assessment of selectivity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed protocol for a chromogenic substrate assay to determine the inhibitory activity and selectivity of compounds against Factor Xa and other serine proteases is provided below.
Protocol: Chromogenic Substrate Assay for Serine Protease Inhibition
1. Principle:
This assay measures the ability of a test compound to inhibit the enzymatic activity of a serine protease. The protease cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified by measuring its absorbance at 405 nm. The rate of color development is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
2. Materials:
-
Purified human serine proteases (e.g., Factor Xa, thrombin, trypsin, plasmin)
-
Chromogenic substrates specific for each protease (e.g., S-2222 for Factor Xa, S-2238 for thrombin, S-2251 for plasmin, S-2222 or BAPNA for trypsin)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA)
-
Test compounds (e.g., this compound, rivaroxaban, apixaban, edoxaban) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the stock solution of each serine protease in the assay buffer to a working concentration that gives a linear and measurable rate of substrate cleavage.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Add 10 µL of the diluted test compound solutions to the appropriate wells. For control wells, add 10 µL of the solvent.
-
Add 20 µL of the diluted enzyme solution to all wells except the blank wells (which receive 20 µL of assay buffer).
-
Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the pre-warmed chromogenic substrate solution to all wells to initiate the reaction.
-
Data Acquisition: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
4. Selectivity Determination:
To assess the selectivity of a compound, perform the assay against a panel of different serine proteases. The selectivity ratio can be calculated by dividing the IC50 or Ki value for the off-target enzyme by the IC50 or Ki value for the primary target (Factor Xa). A higher ratio indicates greater selectivity for the primary target.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified coagulation cascade showing the central role of Factor Xa and the inhibitory action of this compound.
Caption: Experimental workflow for screening and characterizing the selectivity of Factor Xa inhibitors.
Caption: Logical relationship comparing Factor Xa inhibitors based on potency and selectivity.
GW813893: A Profile of a Highly Selective Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protease selectivity profile of GW813893, a potent and orally active inhibitor of Factor Xa (FXa). The data presented herein demonstrates the compound's high affinity for its primary target and its favorable selectivity against other serine proteases, a critical attribute for potential therapeutic applications in thrombosis.
Quantitative Selectivity Profile
This compound exhibits a high degree of selectivity for Factor Xa. The inhibitory activity of this compound was assessed against a panel of serine proteases. The equilibrium dissociation constant (Ki) for Factor Xa was determined to be 4.0 nM.[1] For all other enzymes tested, this compound demonstrated a selectivity of more than 90-fold over Factor Xa.[1]
| Protease | Ki (nM) | Selectivity (fold vs. Factor Xa) |
| Factor Xa | 4.0[1] | 1 |
| Other Serine Proteases | > 360 | > 90[1] |
Table 1: Inhibitory Activity and Selectivity of this compound against various proteases.
Experimental Protocols
The selectivity of this compound was determined using in vitro enzyme inhibition assays. A summary of the typical methodology is provided below.
Protease Inhibition Assay (General Protocol)
Objective: To determine the inhibitory potency (Ki or IC50) of this compound against Factor Xa and other serine proteases.
Materials:
-
Purified human Factor Xa and other serine proteases (e.g., thrombin, trypsin, plasmin).
-
This compound stock solution of known concentration.
-
Specific chromogenic substrate for each protease (e.g., a p-nitroanilide (pNA) substrate for Factor Xa).
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH, containing NaCl and CaCl2).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
A solution of the target protease (e.g., Factor Xa) at a fixed concentration is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared.
-
The protease solution is pre-incubated with the various concentrations of this compound for a specified period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the specific chromogenic substrate.
-
The rate of substrate hydrolysis, which results in the release of p-nitroanilide (pNA) and a corresponding increase in absorbance at 405 nm, is monitored kinetically using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km).
-
The same procedure is repeated for a panel of other serine proteases to determine the selectivity profile.
Signaling Pathway and Experimental Workflow
Blood Coagulation Cascade
Factor Xa is a critical serine protease that occupies a central position in the blood coagulation cascade. It is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge. The primary physiological role of Factor Xa is to convert prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then proceeds to cleave fibrinogen to form fibrin, which polymerizes to form a stable blood clot. The inhibition of Factor Xa by this compound blocks this cascade, thereby preventing thrombus formation.
Caption: The blood coagulation cascade and the inhibitory action of this compound on Factor Xa.
Experimental Workflow for Protease Selectivity Profiling
The following diagram illustrates the general workflow for determining the selectivity profile of an inhibitor like this compound against a panel of proteases.
Caption: A generalized workflow for determining the protease selectivity profile of an inhibitor.
References
A Comparative Analysis of GW813893 and Warfarin in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational direct thrombin inhibitor, GW813893, and the established vitamin K antagonist, warfarin, based on available preclinical data. The information is intended to guide further research and development in the field of anticoagulation.
Mechanism of Action
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), which is essential for the synthesis of active forms of several clotting factors. In contrast, this compound is a direct thrombin inhibitor, binding to and inactivating thrombin (Factor IIa), a key enzyme in the final stages of the coagulation cascade.
Caption: Mechanisms of action for Warfarin and this compound.
Preclinical Efficacy and Safety Comparison
While direct comparative studies in the same animal models are not extensively published, we can infer potential differences based on their distinct mechanisms. A typical preclinical evaluation would involve rodent and/or canine models of thrombosis and hemostasis.
Table 1: Hypothetical Comparative Efficacy in a Rat Model of Venous Thrombosis
| Compound | Dose (mg/kg) | Thrombus Weight Reduction (%) | Plasma Drug Concentration (ng/mL) |
| Vehicle Control | - | 0 | - |
| Warfarin | 0.5 | 45 ± 5 | N/A |
| Warfarin | 1.0 | 70 ± 8 | N/A |
| This compound | 5 | 50 ± 6 | 150 ± 20 |
| This compound | 10 | 85 ± 7 | 350 ± 40 |
Table 2: Hypothetical Comparative Safety in a Rat Tail Bleeding Model
| Compound | Dose (mg/kg) | Bleeding Time (seconds) | Blood Loss (mg) |
| Vehicle Control | - | 120 ± 15 | 25 ± 5 |
| Warfarin | 1.0 | 350 ± 40 | 80 ± 10 |
| This compound | 10 | 300 ± 35 | 70 ± 8 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
1. Rat Model of Ferric Chloride-Induced Venous Thrombosis
This model is used to evaluate the antithrombotic efficacy of test compounds.
-
Animal Model: Male Wistar rats (250-300g).
-
Procedure:
-
Rats are anesthetized, and the femoral vein is exposed.
-
A filter paper saturated with 10% ferric chloride is applied to the vein for 5 minutes to induce endothelial injury and thrombosis.
-
The test compound (Warfarin, this compound, or vehicle) is administered orally at specified times before the injury.
-
After a set period (e.g., 60 minutes), the thrombotic segment of the vein is isolated, and the formed thrombus is excised and weighed.
-
-
Endpoint: Percentage reduction in thrombus weight compared to the vehicle control group.
Caption: Experimental workflow for the rat thrombosis model.
2. Rat Tail Bleeding Model
This model assesses the hemostatic safety profile of anticoagulants.
-
Animal Model: Male Wistar rats (250-300g).
-
Procedure:
-
The test compound is administered.
-
After a specified time, the rat is anesthetized, and the distal 5 mm of the tail is amputated.
-
The tail is immediately immersed in saline at 37°C.
-
Bleeding time is recorded as the time until bleeding ceases for at least 30 seconds.
-
Total blood loss can be quantified by measuring the hemoglobin content of the saline.
-
-
Endpoints: Bleeding time (seconds) and total blood loss (mg).
Pharmacokinetic and Pharmacodynamic Considerations
-
Warfarin: Exhibits a delayed onset of action as it depends on the depletion of existing clotting factors. It has a narrow therapeutic window and is subject to numerous drug and food interactions, necessitating regular monitoring of the International Normalized Ratio (INR).
-
This compound: As a direct thrombin inhibitor, it is expected to have a rapid onset and offset of action. Its anticoagulant effect is likely to be more predictable and less influenced by diet.
Logical Relationship of PK/PD
Caption: Pharmacokinetic and pharmacodynamic relationship.
A Comparative In Vitro Analysis of Novel Factor Xa Inhibitors: GW813893 versus Apixaban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two direct Factor Xa (FXa) inhibitors: GW813893 and apixaban. The data herein is compiled from key preclinical studies to facilitate an objective evaluation of their respective potencies, selectivities, and effects on coagulation parameters.
Executive Summary
Both this compound and apixaban are potent and highly selective direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[1] In vitro data demonstrates that both compounds exhibit low nanomolar to sub-nanomolar inhibition of purified FXa and effectively inhibit the prothrombinase complex. While both molecules show concentration-dependent effects on plasma clotting times, apixaban has been more extensively characterized in the public domain. This guide synthesizes the available preclinical data to offer a side-by-side comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative in vitro data for this compound and apixaban.
Table 1: Enzyme Inhibition Kinetics
| Parameter | This compound | Apixaban | Reference |
| Human Factor Xa Inhibition (Ki) | 4.0 nM | 0.08 nM | [2][3][4][5][6] |
| Prothrombinase Inhibition (Ki) | 9.7 nM | Not explicitly defined as Ki, but effective inhibition demonstrated | [2][3][4][7] |
| Selectivity | >90-fold selective over a panel of related and unrelated enzymes | >30,000-fold selective for FXa over other human coagulation proteases | [2][3][5] |
Table 2: In Vitro Coagulation Assays
| Assay | This compound | Apixaban | Reference |
| Prothrombin Time (PT) | Concentration-dependent prolongation | Concentration required to double PT (EC2x): 3.6 µM (in human plasma) | [2][3][4][6] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Concentration required to double aPTT: 7.4 µM (in human plasma) | [2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Factor Xa and Prothrombinase Inhibition Assays
The inhibitory potency of this compound and apixaban against Factor Xa and the prothrombinase complex was determined using purified enzyme systems.[2][3][4]
-
Factor Xa Inhibition: The inhibitory constant (Ki) against human Factor Xa was determined by measuring the rate of hydrolysis of a chromogenic substrate in the presence of varying concentrations of the inhibitor. The reaction is initiated by the addition of the enzyme to a mixture of the substrate and the inhibitor in a buffer solution. The change in absorbance over time is monitored to calculate the rate of reaction and subsequently the Ki value.[2][3][4]
-
Prothrombinase Inhibition: The prothrombinase complex is assembled by combining Factor Xa, Factor Va, phospholipids, and calcium ions.[8][9] The inhibitory activity of the compounds against this complex is assessed by measuring the rate of prothrombin conversion to thrombin. This can be monitored using a thrombin-specific chromogenic substrate.[2][3][8]
Plasma-Based Coagulation Assays
The anticoagulant effects of this compound and apixaban were evaluated in human plasma using standard coagulation assays.[2][3][4][10]
-
Prothrombin Time (PT): This assay assesses the extrinsic and common pathways of coagulation.[11] Platelet-poor plasma is incubated with the test compound, and coagulation is initiated by the addition of a thromboplastin reagent (containing tissue factor and calcium). The time to clot formation is recorded.[10][11]
-
Activated Partial Thromboplastin Time (aPTT): This assay evaluates the intrinsic and common pathways.[11] Platelet-poor plasma is incubated with the test compound and a contact activator (e.g., silica) and phospholipids. Coagulation is then initiated by the addition of calcium chloride, and the time to clot formation is measured.[10][11]
Mandatory Visualizations
Coagulation Cascade and Inhibition Point
The following diagram illustrates the coagulation cascade and highlights the point of inhibition for Factor Xa inhibitors like this compound and apixaban.
Caption: The coagulation cascade showing the point of action for FXa inhibitors.
Experimental Workflow for In Vitro Evaluation of FXa Inhibitors
This diagram outlines the typical workflow for the in vitro characterization of Factor Xa inhibitors.
Caption: Workflow for the in vitro characterization of FXa inhibitors.
References
- 1. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic potential of this compound: a novel, orally active, active-site directed factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apixaban: an oral direct factor-xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prothrombin protects factor Xa in the prothrombinase complex from inhibition by the heparin-antithrombin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by human thrombomodulin of factor Xa-mediated cleavage of prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
Comparative Analysis of GW813893: A Direct Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide confirming the mechanism of action of GW813893 and its performance relative to other direct oral anticoagulants.
This guide provides a detailed comparison of the preclinical data for this compound, a potent and selective direct inhibitor of Factor Xa (FXa), with other widely-used oral FXa inhibitors: rivaroxaban, apixaban, and edoxaban. The data presented herein confirms the mechanism of action of this compound and offers a comparative perspective on its in vitro and in vivo antithrombotic potential.
Mechanism of Action: Direct Inhibition of Factor Xa
This compound is an orally active, small-molecule, active-site directed inhibitor of Factor Xa.[1] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final protease that cleaves fibrinogen to form a fibrin clot.[2][3] By directly binding to the active site of both free and prothrombinase-bound FXa, this compound effectively blocks this pivotal step in the coagulation cascade, thereby exerting its anticoagulant effect.[1] This mechanism is shared with other direct oral anticoagulants (DOACs) such as rivaroxaban, apixaban, and edoxaban.[4][5][6]
Comparative In Vitro Efficacy
The in vitro potency of this compound has been characterized and can be compared with data from studies on rivaroxaban and apixaban.
| Compound | Target | Assay | K_i_ (nM) | IC_50_ (nM) | Source |
| This compound | Factor Xa | Enzyme Inhibition | 4.0 | - | [1] |
| Prothrombinase | Enzyme Inhibition | - | 9.7 | [1] | |
| Rivaroxaban | Factor Xa | Enzyme Inhibition | 0.4 | - | [7] |
| Prothrombinase | Enzyme Inhibition | - | 2.1 | [7] | |
| Apixaban | Factor Xa | Enzyme Inhibition | 0.8 | - | |
| Prothrombinase | Enzyme Inhibition | - | - |
Comparative In Vivo Efficacy and Safety
The preclinical in vivo profile of this compound was assessed in rat thrombosis and bleeding models. While direct comparative studies with other DOACs are not available, the data provides insight into its antithrombotic and hemostatic effects.
Thrombosis Models:
| Compound | Model | Species | Efficacy Endpoint | Key Findings | Source |
| This compound | Inferior Vena Cava Thrombosis | Rat | Thrombus Weight Reduction | Concentration-dependent suppression of thrombotic activity. | |
| Carotid Artery Thrombosis | Rat | Thrombus Weight Reduction | Concentration-dependent suppression of thrombotic activity. | [1] | |
| Jugular Vein Thrombosis | Rabbit | Thrombus Weight Reduction | Concentration-dependent suppression of thrombotic activity. | [1] | |
| Rivaroxaban | Venous Stasis Model | Rat | Thrombus Weight Reduction | ED_50 of 0.1 mg/kg i.v. | [7] |
| Arteriovenous Shunt Model | Rat | Thrombus Formation Reduction | ED_50_ of 5.0 mg/kg p.o. | [7] | |
| Edoxaban | Venous Stasis Thrombosis Model | Rat | Thrombus Formation Inhibition | Dose-dependent inhibition. |
Bleeding Model:
| Compound | Model | Species | Safety Endpoint | Key Findings | Source |
| This compound | Tail Transection | Rat | Bleeding Time | No increased bleeding diathesis observed over the antithrombotic dose-range. | [1] |
| Rivaroxaban | Bleeding Time | Rat, Rabbit | Bleeding Time | Not significantly affected at antithrombotic doses. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Factor Xa.
Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by FXa, is used for detection. The color intensity is inversely proportional to the inhibitory activity of the compound.[8][9][10][11][12]
Procedure:
-
A solution of purified human Factor Xa is incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl) at 37°C.
-
After a defined incubation period, a chromogenic substrate specific for Factor Xa is added.
-
The reaction is allowed to proceed for a fixed time, and then stopped by adding a stopping reagent (e.g., acetic acid).
-
The absorbance of the colored product is measured using a spectrophotometer at a wavelength of 405 nm.
-
The concentration of the inhibitor that produces 50% inhibition of FXa activity (IC_50_) or the inhibition constant (K_i_) is calculated from the dose-response curve.
Prothrombinase Inhibition Assay
This assay assesses the inhibition of the prothrombinase complex, which consists of Factor Xa and its cofactor, Factor Va, assembled on a phospholipid surface.
Principle: The prothrombinase complex is a potent activator of prothrombin to thrombin. The assay measures the amount of thrombin generated, which is then quantified using a thrombin-specific chromogenic substrate.
Procedure:
-
The prothrombinase complex is formed by incubating purified Factor Xa, Factor Va, and phospholipids in a calcium-containing buffer.
-
The test compound at various concentrations is added to the pre-formed prothrombinase complex and incubated.
-
Prothrombin is added to initiate the reaction, and the mixture is incubated to allow for thrombin generation.
-
A chromogenic substrate for thrombin is added, and the rate of color development is measured spectrophotometrically.
-
The IC_50_ value is determined from the concentration-response curve.
Rat Inferior Vena Cava (IVC) Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of a compound in a venous thrombosis setting.[1][4][7][13]
Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
A midline laparotomy is performed to expose the inferior vena cava.
-
A segment of the IVC is isolated, and blood flow is temporarily occluded.
-
A thrombogenic stimulus (e.g., application of ferric chloride or mechanical injury) is applied to the vessel wall to induce thrombus formation.
-
The test compound or vehicle is administered (e.g., orally or intravenously) prior to the thrombogenic challenge.
-
After a specific period, the ligatures are removed, and the thrombosed segment of the IVC is excised and weighed to quantify the extent of thrombosis.
Rat Tail Transection Bleeding Model
This model is used to assess the potential bleeding risk associated with an anticoagulant.[2][13][14][15][16][17]
Procedure:
-
Rats are anesthetized, and the test compound or vehicle is administered.
-
After a predetermined time, the distal tip of the tail (e.g., 3 mm) is transected using a scalpel.
-
The tail is immediately immersed in warm saline (37°C).
-
The time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded as the bleeding time.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the coagulation cascade and a general workflow for evaluating novel Factor Xa inhibitors.
Caption: Coagulation cascade and the site of action of direct Factor Xa inhibitors.
Caption: General experimental workflow for the preclinical evaluation of a novel Factor Xa inhibitor.
References
- 1. Prothrombinase-induced Clotting Time Assay [practical-haemostasis.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. New oral anticoagulants: comparative pharmacology with vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Xa Assays [practical-haemostasis.com]
- 9. researchgate.net [researchgate.net]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 13. pdf.journalagent.com [pdf.journalagent.com]
- 14. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.umd.edu [research.umd.edu]
- 16. Article - Standard for Rodent Blood W... [policies.unc.edu]
- 17. research.vt.edu [research.vt.edu]
Comparative Analysis of GW813893 and Other Direct Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental data and mechanisms of action of the novel Factor Xa inhibitor, GW813893, in comparison to established alternatives.
This guide provides a detailed comparison of the experimental results for this compound, a potent and orally active direct Factor Xa (FXa) inhibitor, with other widely recognized FXa inhibitors: Rivaroxaban, Apixaban, Edoxaban, and Betrixaban. The data presented is intended to offer an objective overview for researchers and professionals in drug development.
Performance Comparison of Direct Factor Xa Inhibitors
The following table summarizes the key in vitro inhibitory activities of this compound and its comparators against Factor Xa and the prothrombinase complex.
| Compound | Target | Parameter | Value (nM) |
| This compound | Factor Xa | Ki | 4.0 [1][2] |
| Prothrombinase | Ki | 9.7 [1][2] | |
| Rivaroxaban | Factor Xa | Ki | 0.4[3][4] |
| Prothrombinase Complex-Bound FXa | IC50 | 2.1[3][4] | |
| Clot-Associated FXa | IC50 | 75[3][4] | |
| Apixaban | Factor Xa | Ki | 0.25[5] |
| Prothrombinase | Ki | 0.62[5] | |
| Edoxaban | Factor Xa | Ki | 0.561[6] |
| Betrixaban | Factor Xa | - | Potent inhibitor (specific Ki not cited)[7] |
Signaling Pathway: The Coagulation Cascade and Factor Xa Inhibition
Direct Factor Xa inhibitors, including this compound, target a critical juncture in the coagulation cascade. By binding directly to the active site of Factor Xa, these inhibitors prevent the conversion of prothrombin to thrombin, a key enzyme responsible for fibrin clot formation. This mechanism effectively reduces the risk of thrombosis.
Caption: Inhibition of Factor Xa by this compound blocks the common coagulation pathway.
Experimental Protocols
The determination of the inhibitory activity of this compound and other Factor Xa inhibitors typically involves the following key experiments:
Factor Xa and Prothrombinase Inhibition Assays
Objective: To determine the inhibitory constant (Ki) of the compound against purified Factor Xa and the prothrombinase complex.
General Protocol:
-
Enzyme and Substrate Preparation: Purified human Factor Xa and a chromogenic substrate specific for FXa are prepared in a suitable buffer. For the prothrombinase assay, Factor Xa is assembled with its cofactor, Factor Va, on a phospholipid surface.
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., this compound) is pre-incubated with the enzyme (Factor Xa or prothrombinase complex).
-
Substrate Addition: The reaction is initiated by the addition of the chromogenic substrate.
-
Measurement: The rate of substrate cleavage is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
Plasma-Based Clotting Assays
Objective: To assess the anticoagulant effect of the compound in a more physiologically relevant matrix.
General Protocol (e.g., Prothrombin Time - PT):
-
Plasma Preparation: Citrated human plasma is used as the source of clotting factors.
-
Inhibitor Addition: The test compound is added to the plasma at various concentrations.
-
Clotting Initiation: Clotting is initiated by the addition of a reagent containing tissue factor and calcium.
-
Clot Detection: The time to clot formation is measured using a coagulometer.
-
Data Analysis: The prolongation of clotting time is correlated with the concentration of the inhibitor.
Experimental Workflow
The preclinical characterization of a novel Factor Xa inhibitor like this compound follows a structured workflow to establish its potency, selectivity, and potential as a therapeutic agent.
Caption: Preclinical evaluation workflow for a novel Factor Xa inhibitor.
Conclusion
The available data indicates that this compound is a potent inhibitor of Factor Xa with a Ki of 4.0 nM.[1][2] While established oral anticoagulants like Rivaroxaban and Apixaban exhibit lower Ki values, indicating higher potency in purified enzyme assays, the overall therapeutic potential of a compound is determined by a combination of factors including selectivity, pharmacokinetic properties, and in vivo efficacy and safety profiles. The preclinical data for this compound suggests it has robust antithrombotic potential at doses that do not significantly impact hemostasis.[1] Further clinical investigations are necessary to fully elucidate the comparative efficacy and safety of this compound in relation to the currently approved Factor Xa inhibitors.
References
- 1. Antithrombotic potential of this compound: a novel, orally active, active-site directed factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edoxaban - Wikipedia [en.wikipedia.org]
- 7. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW813893 and Established Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical factor Xa (FXa) inhibitor, GW813893, with widely used oral anticoagulants: the vitamin K antagonist warfarin and the direct oral anticoagulants (DOACs) dabigatran, rivaroxaban, and apixaban. The objective is to benchmark the performance of this compound against these established therapies, leveraging available experimental data to inform future research and development.
Mechanism of Action: A Tale of Different Targets
Anticoagulants prevent the formation of blood clots by interfering with the coagulation cascade. Warfarin exerts its effect by inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X. In contrast, DOACs and this compound act on specific factors in the cascade. Dabigatran is a direct thrombin (Factor IIa) inhibitor, while rivaroxaban, apixaban, and this compound are all direct Factor Xa inhibitors.[1][2] By targeting FXa, these agents block the conversion of prothrombin to thrombin, a key step in the coagulation cascade.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the comparator anticoagulants. It is important to note that the data for this compound is from preclinical studies, while the data for warfarin, dabigatran, rivaroxaban, and apixaban is derived from clinical trials and real-world observational studies. Direct comparison of efficacy and safety outcomes should be interpreted with this in mind.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Selectivity |
| Ki (Factor Xa) | 4.0 nM | >90-fold vs. other enzymes |
| Ki (Prothrombinase) | 9.7 nM | |
| Source: Preclinical data from a study on the antithrombotic potential of this compound.[3] |
Table 2: Clinical Efficacy and Safety of Known Anticoagulants (vs. Warfarin)
| Anticoagulant | Stroke / Systemic Embolism | Major Bleeding | Intracranial Hemorrhage |
| Dabigatran | Similar or lower risk[4] | Similar or lower risk[4] | Lower risk[5] |
| Rivaroxaban | Similar or lower risk[6] | Similar or higher risk of GI bleeding[7] | |
| Apixaban | Lower risk[8] | ||
| Note: This table presents a qualitative summary of findings from various comparative effectiveness studies. Hazard ratios and confidence intervals can be found in the cited sources. |
Table 3: Comparative Bleeding Risks of DOACs
| Comparison | Outcome | Result |
| Apixaban vs. Rivaroxaban | Major Bleeding | Apixaban associated with lower risk[8][9] |
| Dabigatran vs. Rivaroxaban | Major Bleeding | Rivaroxaban associated with increased risk[8] |
| Source: Data from head-to-head comparative studies of DOACs.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
This compound Preclinical Evaluation:
The preclinical characterization of this compound involved a series of in vitro and in vivo assays.[3]
-
In Vitro Profiling:
-
Enzyme Inhibition Assays: The inhibitory potential of this compound was assessed against Factor Xa and a panel of other related and unrelated enzymes and receptors to determine its selectivity.
-
Prothrombinase and Plasma-Based Clotting Assays: The effect of this compound on prothrombinase activity and plasma clotting times (e.g., prothrombin time and activated partial thromboplastin time) were evaluated.
-
-
In Vivo Characterization:
-
Thrombosis Models: The antithrombotic efficacy of this compound was tested in rat models of inferior vena cava and carotid artery thrombosis, as well as a rabbit jugular thrombosis model.
-
Bleeding Model: Bleeding risk was assessed in a rat tail transection model.
-
Ex Vivo Analysis: The effects of this compound on plasma Factor Xa activity and clotting times were measured after in vivo administration.
-
Clinical Evaluation of Known Anticoagulants:
The efficacy and safety of warfarin, dabigatran, rivaroxaban, and apixaban have been established through numerous large-scale, randomized controlled trials (RCTs) and real-world observational studies.[10][11][12]
-
Randomized Controlled Trials (RCTs): These studies typically compare a new anticoagulant to the standard of care (often warfarin) in patients with specific conditions, such as non-valvular atrial fibrillation or venous thromboembolism.[11] Key outcomes measured include the incidence of stroke, systemic embolism, major bleeding, and all-cause mortality.[10][12]
-
Real-World Evidence (RWE): Observational studies and analyses of large administrative claims databases provide insights into the comparative effectiveness and safety of different anticoagulants in routine clinical practice.[10][12] These studies can help to confirm the findings of RCTs in a broader patient population.
Concluding Remarks
This compound demonstrates a promising preclinical profile as a potent and selective oral Factor Xa inhibitor with robust antithrombotic activity and a favorable bleeding profile in animal models.[3] However, a direct comparison with established anticoagulants is challenging due to the differing stages of development. While the clinical data for warfarin and DOACs provide a solid benchmark for efficacy and safety in humans, the journey from preclinical findings to clinical application is long and requires rigorous investigation through phased clinical trials. The data presented in this guide serves as a foundational comparison to aid researchers and drug development professionals in contextualizing the potential of novel anticoagulants like this compound within the current therapeutic landscape.
References
- 1. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New oral anticoagulant drugs - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Antithrombotic potential of this compound: a novel, orally active, active-site directed factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New options with dabigatran etexilate in anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No evidence for higher bleeding incidence in real world dabigatran-treated patients - - PACE-CME [pace-cme.org]
- 6. Comparative Effectiveness and Safety of Rivaroxaban and Warfarin Among Nonvalvular Atrial Fibrillation (NVAF) Patients with Obesity and Polypharmacy in the United States (US) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hsrd.research.va.gov [hsrd.research.va.gov]
- 8. Direct Comparison of Dabigatran, Rivaroxaban, and Apixaban for Effectiveness and Safety in Nonvalvular Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apixaban has Superior Effectiveness and Safety Compared to Rivaroxaban in Patients with Commercial Healthcare Coverage: A Population-Based Analysis in Response to CVS 2022 Formulary Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness of oral anticoagulants in everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct oral anticoagulants versus warfarin: is new always better than the old? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Long-term comparative effectiveness and safety of dabigatran, rivaroxaban, apixaban and edoxaban in patients with atrial fibrillation: A nationwide cohort study [frontiersin.org]
Safety Operating Guide
Prudent Disposal of GW813893: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for GW813893 was not publicly available at the time of this writing. The following disposal procedures are based on established best practices for handling and disposing of unknown or hazardous research chemicals. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of the investigational anticoagulant this compound is paramount for maintaining a safe laboratory environment and ensuring environmental protection. As a novel research chemical, this compound should be treated as a hazardous substance. The following guidelines provide a comprehensive, step-by-step approach to its safe handling and disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Initial Assessment: Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[1]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred for their durability.
-
The container must be in good condition with a secure screw-top cap.[1]
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include the full chemical name ("this compound"), the approximate quantity or concentration, and the date of accumulation.
-
Avoid using abbreviations or chemical formulas.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Ensure secondary containment is used to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
-
Request for Pickup:
-
Once the waste container is full or has been in storage for a designated period (often not to exceed one year), contact your institution's EHS department to arrange for a hazardous waste pickup.[1][2]
-
Do not dispose of this compound down the drain or in the regular trash.[3] Improper disposal can pollute the environment and harm human health.
-
Decontamination of Labware
For non-disposable labware contaminated with this compound:
-
Triple Rinsing: Rinse the labware three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Washing: After triple rinsing, the labware can typically be washed with soap and water.
Quantitative Disposal Parameters
The following table summarizes key quantitative guidelines for hazardous waste accumulation, based on general laboratory safety protocols. These are not specific to this compound but represent common practices.
| Parameter | Guideline | Rationale |
| Maximum Container Fill Level | 90% of total volume | To prevent spills due to overfilling and allow for vapor expansion. |
| Maximum SAA Volume | 55 gallons (for total hazardous waste) | Regulatory limit for satellite accumulation areas to maintain safety.[2] |
| Maximum Acute Toxin Volume | 1 quart (liquid) or 1 kg (solid) | Stricter limit for highly toxic substances.[2] |
| pH for Drain Disposal (Aqueous) | Not Applicable for this compound | Drain disposal is not recommended for research chemicals of this nature. |
Experimental Protocols: Not Applicable
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not included.
Signaling Pathway of this compound
This compound is an inhibitor of Coagulation Factor Xa.[4] Factor Xa is a critical enzyme in the coagulation cascade, the physiological process that leads to the formation of a blood clot. By inhibiting Factor Xa, this compound disrupts this cascade, thereby preventing thrombosis.
Caption: Mechanism of action of this compound as a Factor Xa inhibitor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling GW81389-3
Disclaimer: A specific Safety Data Sheet (SDS) for GW813893 is not publicly available. This guide provides essential safety and logistical information based on best practices for handling potent, non-radiolabeled research compounds. This information should be used as a supplement to a thorough risk assessment conducted by qualified personnel and in conjunction with the specific SDS for any chemical being handled.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the research compound this compound. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent research compounds. The level of PPE should be determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure being performed.
Table 1: Recommended Personal Protective Equipment for Various Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Disposal Plan
Improper disposal of chemical waste can pose a significant risk to human health and the environment. A comprehensive waste management plan is crucial.
Step 1: Waste Identification and Segregation Properly identifying and segregating chemical waste is the first and most critical step to prevent dangerous reactions.[2] Do not mix incompatible waste streams. For example, acids should be stored separately from bases.[2][3]
-
Solid Waste: Collect solid chemical waste, such as contaminated gloves, bench paper, and pipette tips, in a clearly labeled, compatible container.[1][2]
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
Step 2: Waste Accumulation and Storage Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be clearly marked and away from general laboratory traffic.[4]
Step 3: Labeling and Documentation Accurate labeling and documentation are legal requirements and are essential for safe disposal.[2]
-
Hazardous Waste Label: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the accumulation start date.[2]
-
Waste Log: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.[2]
Step 4: Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] Never pour chemicals down the drain unless specifically permitted.[3]
Table 2: Waste Disposal Summary
| Waste Type | Container | Disposal Procedure |
| Contaminated Labware (e.g., vials, pipette tips) | Designated, puncture-resistant, sealed container | Label as "Hazardous Waste" with the name of the compound.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | Sealed bag or container labeled as hazardous waste | Doff PPE carefully to avoid self-contamination.[1] |
| Aqueous Waste | Sealed, labeled container | Collect in a designated hazardous waste container. |
| Organic Solvent Waste | Solvent-compatible, sealed, labeled container | Segregate from aqueous and other incompatible waste streams. |
| Empty Chemical Containers | Original container | Triple rinse with a suitable solvent. The first rinsate is considered hazardous waste. Allow the container to air dry completely before disposal as regular trash.[2] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
